Ibufenac-13C6
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C12H16O2 |
|---|---|
分子量 |
198.21 g/mol |
IUPAC 名称 |
2-[4-(2-methylpropyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetic acid |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-10-3-5-11(6-4-10)8-12(13)14/h3-6,9H,7-8H2,1-2H3,(H,13,14)/i3+1,4+1,5+1,6+1,10+1,11+1 |
InChI 键 |
CYWFCPPBTWOZSF-BULCFLCISA-N |
产品来源 |
United States |
Foundational & Exploratory
Ibufenac-13C6: A Comprehensive Technical Guide to its Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibufenac, chemically known as (4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to ibuprofen. While its clinical use was discontinued (B1498344) due to hepatotoxicity, it remains a valuable compound for research purposes, particularly in the study of drug metabolism and toxicology. The isotopically labeled version, Ibufenac-13C6, in which six carbon atoms on the benzene (B151609) ring are replaced with the carbon-13 isotope, is an essential tool for quantitative analysis and metabolic studies using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This technical guide provides an in-depth overview of the chemical properties of this compound and a detailed methodology for its synthesis.
Chemical Properties of Ibufenac and this compound
The incorporation of six 13C atoms into the phenyl ring of Ibufenac results in a predictable increase in its molecular weight. The fundamental chemical properties of both the unlabeled and labeled compounds are summarized below for easy comparison.
| Property | Ibufenac | This compound |
| Systematic Name | 2-(4-(2-methylpropyl)phenyl)acetic acid | 2-(4-(2-methylpropyl)phenyl-1,2,3,4,5,6-13C6)acetic acid |
| Synonyms | (p-Isobutylphenyl)acetic acid, Dytransin, Ibunac | Dytransin-13C6; Ibunac-13C6; Medirex-13C6; NSC 99976-13C6[1] |
| Molecular Formula | C₁₂H₁₆O₂ | ⁶C₆¹³C₆H₁₆O₂[1] |
| Molecular Weight | 192.25 g/mol [2] | 198.21 g/mol [1] |
| CAS Number | 1553-60-2[2] | Not available (unlabeled CAS is 1553-60-2)[1] |
| Physical State | Solid | Solid (presumed) |
| Solubility | Soluble in organic solvents like DMSO and methanol | Soluble in organic solvents (presumed) |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing with commercially available benzene-13C6. The overall synthetic pathway involves the Friedel-Crafts alkylation of the labeled benzene ring to introduce the isobutyl group, followed by a Friedel-Crafts acylation to form the corresponding acetophenone. The final step is a Willgerodt-Kindler reaction to produce the target phenylacetic acid derivative.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of Isobutylbenzene-13C6 (Friedel-Crafts Alkylation)
This procedure is adapted from standard Friedel-Crafts alkylation methods.
-
Materials: Benzene-13C6, isobutyl bromide, anhydrous aluminum chloride (AlCl₃), dichloromethane (B109758) (CH₂Cl₂), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a stirred solution of benzene-13C6 in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add anhydrous aluminum chloride portion-wise.
-
Add isobutyl bromide dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly pouring it over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to obtain isobutylbenzene-13C6.
-
Step 2: Synthesis of 4-Isobutylacetophenone-13C6 (Friedel-Crafts Acylation)
This protocol follows established procedures for the acylation of alkylbenzenes.
-
Materials: Isobutylbenzene-13C6, acetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flask equipped with a stirrer and under a nitrogen atmosphere, add isobutylbenzene-13C6 and anhydrous dichloromethane. Cool the mixture to 0 °C.
-
Add anhydrous aluminum chloride in portions, keeping the temperature below 5 °C.
-
Add acetyl chloride dropwise to the mixture.
-
After the addition, stir the reaction mixture at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the resulting 4-isobutylacetophenone-13C6 by vacuum distillation.
-
Step 3: Synthesis of this compound (Willgerodt-Kindler Reaction)
This detailed protocol is based on the reported synthesis of unlabeled Ibufenac.
-
Materials: 4-Isobutylacetophenone-13C6, morpholine, elemental sulfur, potassium hydroxide (B78521) (KOH), ethanol (B145695) (EtOH), water, diethyl ether (Et₂O), hydrochloric acid (HCl), dichloromethane (CH₂Cl₂), anhydrous sodium sulfate (Na₂SO₄), activated carbon.
-
Procedure:
-
Thiomorpholide Formation: In a round-bottom flask, combine 4-isobutylacetophenone-13C6, morpholine, and elemental sulfur. Heat the mixture at 125 °C for 10 hours. The resulting thiomorpholide intermediate is typically used in the next step without further purification.
-
Hydrolysis: To the crude thiomorpholide intermediate, add a solution of potassium hydroxide in a mixture of ethanol and water. Heat the mixture at 110 °C for 12 hours.
-
Work-up: After cooling, add water to the reaction mixture and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer with 2N hydrochloric acid to a pH of 2.
-
Extract the precipitated product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, decolorize with activated carbon, filter, and evaporate the solvent under vacuum to yield crude this compound as a solid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
-
Expected Analytical Data
The successful synthesis of this compound can be confirmed by standard analytical techniques.
-
Mass Spectrometry (MS): The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 198, which is 6 mass units higher than that of unlabeled Ibufenac (m/z 192).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound will be very similar to that of unlabeled Ibufenac. However, the signals for the aromatic protons will exhibit complex splitting patterns due to ¹H-¹³C coupling.
-
¹³C NMR: The carbon NMR spectrum will show significantly enhanced signals for the six carbon atoms in the phenyl ring, confirming the isotopic enrichment.
-
Conclusion
This technical guide provides a comprehensive overview of the chemical properties of this compound and a detailed, step-by-step synthesis protocol. The provided methodologies can be readily implemented by researchers and scientists in the fields of drug metabolism, pharmacokinetics, and toxicology. The availability of a reliable synthesis for this compound will facilitate further research into the biological fate and potential toxicological mechanisms of Ibufenac and related compounds.
References
Ibufenac-13C6: A Technical Guide for Researchers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core applications of Ibufenac-13C6 in research, with a focus on its role as an internal standard in quantitative analytical methods. Ibufenac (B14817), a non-steroidal anti-inflammatory drug (NSAID) structurally related to ibuprofen (B1674241), was withdrawn from the market due to hepatotoxicity.[1] This history makes the study of its metabolism and pharmacokinetics a continued area of interest for understanding drug-induced liver injury. The stable isotope-labeled this compound is a critical tool in these investigations, enabling precise and accurate quantification of the parent compound in complex biological matrices.
Core Applications in Research
This compound serves primarily as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS).[2] Its utility stems from the fact that it is chemically identical to Ibufenac but has a different mass due to the incorporation of six carbon-13 isotopes. This mass difference allows it to be distinguished from the unlabeled analyte by mass spectrometry, while its identical physicochemical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization.
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis because it compensates for variations in sample extraction, matrix effects, and instrument response. This leads to improved accuracy and precision in pharmacokinetic studies, metabolic profiling, and other research applications where reliable quantification is essential.
Quantitative Data and Specifications
The precise specifications of a batch of this compound are provided in its Certificate of Analysis (CoA). While a publicly available CoA for this compound was not found during the preparation of this guide, the following table provides representative data that would be expected for a high-quality stable isotope-labeled internal standard, based on available information for similar compounds.
| Parameter | Representative Specification | Significance in Research |
| Chemical Formula | ¹³C₆C₆H₁₆O₂ | Defines the isotopic composition and molecular weight. |
| Molecular Weight | 198.21 g/mol | Crucial for calculating concentrations and for mass spectrometer settings. |
| Isotopic Purity | ≥99% | A high isotopic purity minimizes interference from unlabeled or partially labeled species, ensuring accurate quantification. |
| Chemical Purity | ≥98% | High chemical purity ensures that the standard is free from other compounds that could interfere with the analysis. |
| Mass Shift | +6 Da | The mass difference between the labeled and unlabeled compound, which is essential for mass spectrometric detection. |
Experimental Protocols
General Protocol for Quantitative Analysis of Ibufenac in Plasma using this compound and LC-MS/MS
This protocol is a representative example based on common practices for bioanalytical method development and has been adapted for the analysis of Ibufenac. Researchers should validate the method for their specific application and matrix.
1. Materials and Reagents:
-
Ibufenac analytical standard
-
This compound internal standard
-
Human plasma (or other relevant biological matrix)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions:
-
Ibufenac Stock Solution (1 mg/mL): Accurately weigh and dissolve Ibufenac in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ibufenac stock solution in 50:50 methanol:water to create calibration standards. Prepare a working solution of this compound at an appropriate concentration in the same diluent.
3. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or quality control sample in a 96-well plate, add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the plate for 2 minutes to precipitate proteins.
-
Centrifuge the plate at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Ibufenac from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Ibufenac: [M-H]⁻ → fragment ion (e.g., m/z 191.1 → 147.1)
-
This compound: [M-H]⁻ → fragment ion (e.g., m/z 197.1 → 153.1)
-
5. Data Analysis:
-
Integrate the peak areas for Ibufenac and this compound.
-
Calculate the peak area ratio of Ibufenac to this compound.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of Ibufenac in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Pathway of Ibufenac
Ibufenac is metabolized in the liver, primarily through Phase II conjugation to form an acyl glucuronide. This metabolite is known to be reactive and can covalently bind to proteins, which is a proposed mechanism for the observed hepatotoxicity of the drug.[3][4]
Caption: Metabolic activation of Ibufenac to a reactive acyl glucuronide.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study where this compound is used as an internal standard for the quantification of Ibufenac in plasma samples.
Caption: Workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.
References
- 1. Ibufenac | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. users.ox.ac.uk [users.ox.ac.uk]
A Technical Guide to the Structural Differences and Applications of Ibufenac-13C6 and Ibuprofen-13C6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed comparison of the chemical structures of Ibufenac-13C6 and Ibuprofen-13C6, two isotopically labeled non-steroidal anti-inflammatory drugs (NSAIDs). This document will delve into their structural nuances, comparative physicochemical properties, and their primary application as internal standards in quantitative analysis.
Core Structural Differences: Ibufenac vs. Ibuprofen
The fundamental difference between Ibufenac and Ibuprofen lies in the acidic side chain attached to the 4-isobutylphenyl core structure. Ibufenac, chemically known as 2-(4-isobutylphenyl)acetic acid, possesses an acetic acid moiety.[1][2][3] In contrast, Ibuprofen, or 2-(4-isobutylphenyl)propanoic acid, features a more sterically hindered propanoic acid group, introducing a chiral center.[4][5]
The introduction of a methyl group on the alpha-carbon of the carboxylic acid in Ibuprofen is a critical structural modification from Ibufenac. This change has significant pharmacological implications, including potency and metabolic stability.
Isotopic Labeling: The "-13C6" Designation
The "-13C6" suffix in both this compound and Ibuprofen-13C6 signifies the incorporation of six stable, heavy isotopes of carbon (¹³C) into the molecule. Typically, this labeling is strategically placed on the benzene (B151609) ring of the 4-isobutylphenyl core. This isotopic enrichment increases the molecular weight of the compound by six daltons without significantly altering its chemical properties or chromatographic retention time. This mass shift is the key feature that allows these molecules to be used as ideal internal standards in mass spectrometry-based quantification assays.
Below is a visual representation of the core structures and the likely positions of the ¹³C labeling.
Comparative Physicochemical Data
The following table summarizes the key physicochemical properties of unlabeled Ibufenac and Ibuprofen. The properties of their ¹³C₆ labeled counterparts are expected to be very similar, with the primary difference being the molecular weight.
| Property | Ibufenac | Ibuprofen |
| IUPAC Name | 2-[4-(2-methylpropyl)phenyl]acetic acid | (RS)-2-[4-(2-methylpropyl)phenyl]propanoic acid |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₃H₁₈O₂ |
| Molecular Weight | 192.25 g/mol | 206.28 g/mol |
| CAS Number | 1553-60-2 | 15687-27-1 |
| ¹³C₆ Labeled Formula | C₆¹³C₆H₁₆O₂ | C₇¹³C₆H₁₈O₂ |
| ¹³C₆ Labeled Mol. Wt. | ~198.25 g/mol | 212.24 g/mol |
| ¹³C₆ Labeled CAS No. | Not readily available | 1216459-54-9 |
| Melting Point | 85-87 °C | 75-77 °C |
| Water Solubility | Poorly soluble | Slightly soluble |
| Acidity (pKa) | ~4.5 | ~4.9 |
Experimental Protocols: Synthesis and Application
General Synthesis of Ibuprofen
The industrial synthesis of Ibuprofen has evolved, with the Boots-Hoechst-Celanese (BHC) process being a greener alternative to the original Boots process.
The BHC Process (A Representative Synthesis):
-
Friedel-Crafts Acylation: Isobutylbenzene is reacted with acetic anhydride (B1165640) in the presence of a hydrogen fluoride (B91410) catalyst to produce 4'-isobutylacetophenone.
-
Hydrogenation: The ketone is reduced to a secondary alcohol using a catalyst such as palladium on carbon.
-
Carbonylation: The alcohol is then carbonylated using carbon monoxide and a palladium catalyst to form Ibuprofen.
The synthesis of Ibuprofen-13C6 would involve utilizing a starting material with a ¹³C₆-labeled benzene ring, such as ¹³C₆-isobutylbenzene, and carrying it through a similar synthetic route.
Application as an Internal Standard in LC-MS/MS Analysis
This compound and Ibuprofen-13C6 are primarily used as internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of their unlabeled analogues in biological matrices like plasma or serum.
General Workflow:
-
Sample Preparation: A known amount of the ¹³C₆-labeled internal standard is spiked into the biological sample (e.g., plasma) containing the unknown concentration of the analyte (unlabeled Ibufenac or Ibuprofen).
-
Extraction: The analyte and internal standard are extracted from the matrix, commonly via liquid-liquid extraction or solid-phase extraction.
-
LC Separation: The extracted sample is injected into an HPLC or UPLC system, where the analyte and internal standard, having nearly identical retention times, are chromatographically separated from other matrix components.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Quantification: The ratio of the peak area of the analyte to the peak area of the internal standard is calculated. This ratio is then used to determine the concentration of the analyte in the original sample by comparing it to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
The following diagram illustrates this general workflow.
References
A Technical Guide to Commercially Available Ibufenac-13C6 Standards for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of commercially available Ibufenac-13C6 standards, essential tools for researchers in drug metabolism, pharmacokinetics, and bioanalytical studies. This document outlines the product specifications from various suppliers, provides a detailed experimental protocol for its use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and illustrates the relevant biological pathway of its parent compound, Ibufenac.
Introduction to Ibufenac and its Isotopically Labeled Standard
Ibufenac is a non-steroidal anti-inflammatory drug (NSAID) that, like ibuprofen (B1674241), functions by inhibiting cyclooxygenase (COX) enzymes. Although its clinical use was discontinued (B1498344) due to hepatotoxicity, it remains a valuable compound for toxicological and pharmacological research.[1] this compound is a stable isotope-labeled version of Ibufenac, where six carbon atoms on the benzene (B151609) ring have been replaced with the heavy isotope, carbon-13. This isotopic labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, as it shares identical chemical and physical properties with the unlabeled analyte but is distinguishable by its mass. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response.[2][3]
Commercially Available this compound Standards
Several chemical suppliers offer this compound for research purposes. The following tables summarize the available quantitative data and product specifications from prominent vendors. While a comprehensive Certificate of Analysis for every product is not publicly available, this compilation is based on the information provided on the respective product pages. Researchers should always refer to the lot-specific Certificate of Analysis provided with the product for precise data.
Table 1: Quantitative Specifications of this compound Standards
| Supplier | Product Number | Chemical Purity | Isotopic Enrichment | Format |
| LGC Standards (Distributor for TRC) | TRC-I809017 | Not specified | Not specified | Neat |
| MedchemExpress | HY-131363S | Not specified | Not specified | Neat |
Table 2: General Product Specifications of this compound Standards
| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Available Pack Sizes |
| LGC Standards (Distributor for TRC) | TRC-I809017 | Not provided | ¹³C₆C₆H₁₆O₂ | 198.21 | 2.5 mg, 5 mg, 10 mg |
| MedchemExpress | HY-131363S | Not provided | ¹³C₆C₆H₁₆O₂ | 198.21 | 1 mg, 5 mg |
Note: TRC stands for Toronto Research Chemicals.
Experimental Protocol: Quantification of Ibufenac in Human Plasma using this compound as an Internal Standard by LC-MS/MS
The following is a detailed methodology for the quantification of Ibufenac in a biological matrix, such as human plasma, using this compound as an internal standard. This protocol is adapted from established methods for the analysis of similar NSAIDs, like ibuprofen, and serves as a robust starting point for method development.[4][5]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 2.7 µm particle size) is suitable for separation.[4]
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient could be: 0-0.5 min, 20% B; 0.5-2.5 min, 20-80% B; 2.5-3.0 min, 80% B; 3.0-3.1 min, 80-20% B; 3.1-4.0 min, 20% B.
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibufenac: The precursor ion would be [M-H]⁻, and the product ion would be a characteristic fragment. For Ibufenac (MW 192.25), the transition would be approximately m/z 191.1 → [fragment ion].
-
This compound: For this compound (MW ~198.21), the transition would be approximately m/z 197.1 → [corresponding fragment ion + 6].
-
Note: The exact m/z values for the precursor and product ions need to be determined by direct infusion and optimization on the specific mass spectrometer being used.
-
-
Data Analysis: The concentration of Ibufenac in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of Ibufenac.
Visualizing the Mechanism of Action and Analytical Workflow
To better understand the biological context and the experimental process, the following diagrams are provided.
Caption: Mechanism of action of Ibufenac in the prostaglandin synthesis pathway.
Caption: Experimental workflow for bioanalytical sample preparation.
Conclusion
This compound is a critical tool for researchers requiring accurate and precise quantification of Ibufenac in complex biological matrices. This guide provides a summary of commercially available standards and a detailed, adaptable experimental protocol for its application in LC-MS/MS-based bioanalysis. The provided diagrams offer a clear visualization of the underlying biological mechanism and the analytical workflow. For any specific application, it is imperative to obtain the product's Certificate of Analysis and to perform in-house method validation to ensure data quality and regulatory compliance.
References
- 1. Ibufenac | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ibufenac-13C6 CAS number and molecular weight
This technical guide provides comprehensive information on Ibufenac-13C6, a labeled variant of the non-steroidal anti-inflammatory drug (NSAID) Ibufenac (B14817). It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental insights, and pathway visualizations.
Core Compound Data: this compound
This compound is an isotopically labeled form of Ibufenac, where six carbon atoms in the molecule are replaced with the Carbon-13 isotope. This labeling is instrumental for use as an internal standard in quantitative analyses such as mass spectrometry, allowing for precise differentiation from its unlabeled counterpart.
Quantitative Data Summary
The following tables provide a structured overview of the key chemical and physical properties of Ibufenac and its labeled form, this compound.
| Identifier | Ibufenac | This compound | Reference |
| CAS Number | 1553-60-2 | Not explicitly assigned; uses the unlabeled CAS number for reference. | [1][2] |
| Molecular Formula | C₁₂H₁₆O₂ | ⁶C₆¹³C₆H₁₆O₂ | [1][2][3] |
| Molecular Weight | 192.25 g/mol | 198.21 g/mol |
| Property | Value | Reference |
| Synonyms | (p-isobutylphenyl)acetic acid, Dytransin, Ibunac | Dytransin-13C6, Ibunac-13C6 |
| Melting Point | 85-87°C | Not Available |
| Solubility | Very slightly soluble in water; freely soluble in many organic solvents. | Not Available |
Mechanism of Action
Ibufenac functions as a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are key to the synthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By blocking the COX enzymes, Ibufenac effectively curtails the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects. The inhibition of COX-2 is primarily responsible for its therapeutic effects, while the inhibition of COX-1 can lead to gastrointestinal side effects.
Signaling Pathway Diagram
The diagram below illustrates the mechanism of action of Ibufenac in the arachidonic acid pathway.
Caption: Ibufenac's inhibition of COX enzymes in the prostaglandin (B15479496) synthesis pathway.
Experimental Protocols
In Vivo Anti-Inflammatory Activity Assessment
A common experimental protocol to evaluate the anti-inflammatory properties of Ibufenac involves inducing inflammation in animal models, such as rats or rabbits, and subsequently administering the compound to measure the reduction in the inflammatory response.
Workflow:
-
Animal Model: Wistar rats are often used.
-
Induction of Inflammation: A topical irritant, such as clove oil or arachidonic acid, is applied to a specific area (e.g., the ear) to induce localized inflammation.
-
Drug Administration: Ibufenac, dissolved in a suitable vehicle, is administered either topically to the inflamed area or systemically (e.g., via oral gavage or intraperitoneal injection).
-
Assessment: The degree of inflammation is quantified at various time points. This can be done by measuring the thickness or weight of the inflamed tissue.
-
Comparison: The results are compared to a control group that receives only the vehicle and a positive control group that may receive a known anti-inflammatory agent like ibuprofen (B1674241).
Caption: A generalized workflow for in vivo anti-inflammatory studies of Ibufenac.
Pharmacokinetics and Metabolism
Studies in rhesus monkeys have shown that Ibufenac is rapidly absorbed and metabolized into its acyl glucuronide. The degradation of ibufenac glucuronide is faster than that of ibuprofen glucuronide in in-vitro settings.
Ibufenac, similar to ibuprofen, is primarily metabolized in the liver by cytochrome P450 enzymes. The major metabolic pathways involve oxidation of the isobutyl side chain. The resulting metabolites are then largely excreted in the urine.
Conclusion
This compound is a crucial tool for researchers engaged in the study of NSAIDs, particularly for pharmacokinetic and metabolic investigations. Its properties are intrinsically linked to its parent compound, Ibufenac, a potent but historically hepatotoxic NSAID. A thorough understanding of its mechanism of action and experimental behavior is vital for its application in modern drug development and research.
References
Understanding the Hepatotoxicity of Ibufenac: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ibufenac (B14817), a non-steroidal anti-inflammatory drug (NSAID) structurally related to ibuprofen (B1674241), was withdrawn from the market due to severe hepatotoxicity. This guide provides an in-depth technical overview of the core mechanisms underlying Ibufenac-induced liver injury. The primary driver of this toxicity is the metabolic activation of Ibufenac to a reactive acyl glucuronide metabolite. This metabolite is significantly more reactive than its ibuprofen counterpart, leading to a higher degree of covalent binding to hepatic proteins, subsequent cellular stress, and organ damage. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical molecular pathways involved, offering a comprehensive resource for researchers in toxicology and drug development.
Introduction
Ibufenac ((4-isobutylphenyl)acetic acid) is a non-steroidal anti-inflammatory drug (NSAID) that was clinically used for its analgesic and anti-inflammatory properties. However, it was withdrawn from the market due to reports of severe liver damage.[1][2] Understanding the mechanisms of Ibufenac's hepatotoxicity is crucial for the development of safer pharmaceuticals, particularly within the NSAID class. This guide will explore the metabolic pathways, cellular and molecular mechanisms, and key experimental findings related to Ibufenac-induced liver injury.
Metabolic Activation and Formation of Reactive Metabolites
The primary mechanism of Ibufenac-induced hepatotoxicity involves its metabolic activation in the liver. Like many carboxylic acid-containing drugs, Ibufenac undergoes Phase II metabolism, specifically glucuronidation, to form an acyl glucuronide.[3] While glucuronidation is typically a detoxification pathway, the resulting Ibufenac-1-β-acyl glucuronide is chemically unstable and highly reactive.[3][4]
The Role of Acyl Glucuronide Metabolites
Acyl glucuronides can undergo intramolecular acyl migration to form various positional isomers, and more critically, they can act as electrophiles, covalently binding to nucleophilic residues on proteins.[4] This covalent modification of essential cellular proteins is a key initiating event in the toxicity cascade.
The metabolic pathway of Ibufenac leading to the formation of its reactive acyl glucuronide and subsequent protein adducts is depicted below.
Caption: Metabolic activation of Ibufenac to a reactive acyl glucuronide.
Core Mechanisms of Hepatotoxicity
The formation of Ibufenac-protein adducts triggers a cascade of cellular events that contribute to liver injury. The primary mechanisms include direct cellular dysfunction due to protein modification, induction of oxidative stress, and mitochondrial toxicity.
Covalent Binding to Hepatic Proteins
The covalent binding of the reactive Ibufenac acyl glucuronide to hepatic proteins is a critical initiating step. This irreversible modification can alter the structure and function of essential proteins, including enzymes and structural components, leading to cellular dysfunction and death.[5] Studies have shown that the maximum protein adduct formation in vivo is significantly higher for Ibufenac compared to its analogue, ibuprofen.[3]
Oxidative Stress
The disruption of normal cellular processes by protein adduct formation and other mechanisms can lead to an imbalance in the cellular redox state, resulting in oxidative stress.[6] This is characterized by an overproduction of reactive oxygen species (ROS) and a depletion of endogenous antioxidants. ROS can damage cellular macromolecules, including lipids, proteins, and DNA, further exacerbating cellular injury.[6]
Mitochondrial Dysfunction
Mitochondria are key targets in drug-induced liver injury. Ibufenac and its metabolites can impair mitochondrial function through several mechanisms, including:
-
Opening of the Mitochondrial Permeability Transition Pore (mPTP): This leads to the dissipation of the mitochondrial membrane potential, uncoupling of oxidative phosphorylation, and release of pro-apoptotic factors.[7]
-
Inhibition of the Electron Transport Chain: This can lead to a decrease in ATP production and an increase in ROS generation.[8][9]
-
Impairment of Fatty Acid β-oxidation: This can lead to the accumulation of toxic lipid intermediates.
The interplay between these mechanisms culminates in hepatocyte injury and death, manifesting as the clinical signs of hepatotoxicity.
Caption: Key signaling pathways in Ibufenac-induced hepatotoxicity.
Quantitative Data on Ibufenac Hepatotoxicity
Comparative studies of Ibufenac and its analogue, Ibuprofen, have provided valuable quantitative insights into the differential toxicity of these compounds.
| Parameter | Ibufenac | Ibuprofen | Reference |
| Pharmacokinetics in Rhesus Monkey | |||
| AUC of Acyl Glucuronide / AUC of Parent Drug (%) | 10.5 | 22.8 | [3] |
| Maximum Protein Adduct Formation (in vivo) | ~60% higher | - | [3] |
| In Vitro Reactivity | |||
| Degradation of Acyl Glucuronide | Faster | Slower | [3] |
| In Vitro Cytotoxicity in Primary Hepatocytes | |||
| Inhibition of Albumin Synthesis (at 5x therapeutic conc.) | 100% | 40% | [6] |
| Inhibition of Gluconeogenesis (at therapeutic conc.) | 76% | 88% | [6] |
This table summarizes key findings and is not an exhaustive list of all available data.
Experimental Protocols
A variety of in vitro and in vivo experimental models are employed to study the hepatotoxicity of compounds like Ibufenac.
In Vitro Assessment of Hepatotoxicity in Cultured Hepatocytes
This protocol outlines a general procedure for assessing the cytotoxicity of Ibufenac in primary hepatocytes.
-
Cell Culture: Isolate primary hepatocytes from a suitable animal model (e.g., rat) or use a human hepatocyte cell line. Culture the cells in appropriate media.
-
Compound Exposure: Treat the cultured hepatocytes with a range of concentrations of Ibufenac and a vehicle control.
-
Cytotoxicity Assays: After a defined incubation period (e.g., 24, 48 hours), assess cell viability using standard assays such as:
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.
-
-
Biochemical Assays: Measure markers of liver function, such as albumin synthesis and urea (B33335) production, in the culture medium.
Caption: Experimental workflow for in vitro hepatotoxicity assessment.
Measurement of Covalent Binding to Liver Proteins
This protocol describes a method for quantifying the covalent binding of radiolabeled Ibufenac to liver microsomal proteins.
-
Incubation: Incubate radiolabeled Ibufenac with liver microsomes in the presence of necessary cofactors (e.g., UDPGA to facilitate glucuronidation).
-
Protein Precipitation: Precipitate the microsomal proteins using a suitable solvent (e.g., trichloroacetic acid) to separate them from unbound drug and metabolites.
-
Washing: Thoroughly wash the protein pellet to remove any non-covalently bound radioactivity.
-
Quantification: Solubilize the protein pellet and quantify the amount of radioactivity using liquid scintillation counting. The amount of covalent binding is typically expressed as pmol equivalents of drug bound per mg of protein.
Assessment of Mitochondrial Dysfunction
Mitochondrial toxicity can be assessed using various techniques, including measuring changes in mitochondrial respiration and membrane potential.
-
Cell Treatment: Treat isolated mitochondria or intact hepatocytes with Ibufenac.
-
Mitochondrial Respiration: Measure the oxygen consumption rate (OCR) using high-resolution respirometry (e.g., Seahorse XF Analyzer). This allows for the determination of basal respiration, ATP-linked respiration, and maximal respiratory capacity.
-
Mitochondrial Membrane Potential: Assess changes in the mitochondrial membrane potential using fluorescent dyes such as JC-1 or TMRM. A decrease in fluorescence intensity or a shift in fluorescence emission indicates mitochondrial depolarization.
Conclusion
The hepatotoxicity of Ibufenac is a clear example of mechanism-based toxicity driven by the formation of a reactive acyl glucuronide metabolite. The increased reactivity of this metabolite compared to that of Ibuprofen leads to a greater extent of covalent protein binding, initiating a cascade of cellular events including oxidative stress and mitochondrial dysfunction, ultimately resulting in liver cell death. The quantitative data and experimental protocols outlined in this guide provide a framework for understanding and investigating the hepatotoxicity of Ibufenac and other carboxylic acid-containing drugs. This knowledge is instrumental in guiding the design of safer drug candidates and in the risk assessment of new chemical entities.
References
- 1. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Antiinflammatory Drugs (NSAIDs) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucuronidation and Covalent Protein Binding of Benoxaprofen and Flunoxaprofen in Sandwich-Cultured Rat and Human Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring covalent binding in hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biomolther.org [biomolther.org]
- 7. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen exposure interferes with the mitochondrial dynamics processes and affects lipid metabolism in the yellowstripe goby (Mugilogobius chulae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential involvement of mitochondrial dysfunction, cytochrome P450 activity, and active transport in the toxicity of structurally related NSAIDs - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Historical Context of Ibufenac's Market Withdrawal
This document provides a detailed examination of the historical events and scientific context surrounding the withdrawal of the nonsteroidal anti-inflammatory drug (NSAID), Ibufenac. The focus is on the timeline, the toxicological findings, and the regulatory actions that culminated in its removal from the market, offering insights for modern drug development and post-marketing surveillance.
Introduction and Pharmacological Context
Ibufenac, or 4-isobutylphenylacetic acid, was a precursor to the widely used NSAID, ibuprofen. Developed by Boots Pure Drug Company in the United Kingdom, it was one of several phenylalkanoic acid derivatives investigated for anti-inflammatory and analgesic properties. It entered the UK market in April 1966 as a prescription medication for rheumatoid arthritis and similar conditions. However, its market presence was short-lived; it was voluntarily withdrawn by the manufacturer in January 1968 due to reports of severe liver toxicity.[1] The withdrawal of Ibufenac serves as a critical case study in pharmacovigilance and the challenges of predicting idiosyncratic drug-induced liver injury (DILI).
Pre-Clinical Toxicological Assessment
A pivotal aspect of the Ibufenac case is the failure of pre-clinical animal studies to predict its hepatotoxic potential in humans. Standard toxicological evaluations in various animal species did not reveal any significant signs of liver damage.[1] This discrepancy highlights the limitations of animal models in predicting rare, idiosyncratic adverse drug reactions in human populations. The lack of a pre-clinical signal meant that the hepatotoxicity of Ibufenac was only discovered during post-marketing surveillance.
Unfortunately, detailed protocols from the original animal toxicology studies conducted in the early 1960s are not available in the public domain. A systematic review of NSAIDs withdrawn from the market confirmed that there is very limited to no published data on the original clinical or pre-clinical trials for Ibufenac.[2][3][4]
Clinical Emergence of Hepatotoxicity and Market Withdrawal
Following its launch in the UK, reports of jaundice and other signs of severe liver dysfunction in patients treated with Ibufenac began to emerge. These post-marketing case reports were the first indication of a serious safety concern. The accumulation of these reports prompted a review of the drug's safety profile.
The exact number of cases and the incidence rate of hepatotoxicity are not well-documented in publicly accessible records from that period. The decision to withdraw the drug was made by Boots following discussions with the UK's Committee on Safety of Drugs (the precursor to the Medicines and Healthcare products Regulatory Agency - MHRA). The withdrawal was swift, occurring less than two years after its introduction.[1]
Interestingly, this severe side effect appeared to have a geographical or ethnic variation, with reports indicating that Ibufenac did not cause similar liver toxicity in Japanese patients and it continued to be marketed in Japan for a period after its UK withdrawal.[1] The biological basis for this apparent difference remains unexplained.
Data Presentation: A Case of Limited Public Data
A defining feature of the Ibufenac withdrawal is the scarcity of published quantitative data from the original clinical trials and case reports. Systematic reviews have consistently found a lack of accessible, detailed safety data for Ibufenac.[2][3][4][5][6] This absence of data makes a quantitative summary, as would be standard today, impossible. The table below reflects this reality.
| Metric | Reported Data | Source |
| Incidence of Hepatotoxicity | Not available in published literature. | [2][3][4][5][6] |
| Patient Demographics (Age, Sex) | Not available in published literature. | [2][3][4][5][6] |
| Dose-Response Relationship | Not available in published literature. | [2][3][4][5][6] |
| Latency to Onset of Liver Injury | Not available in published literature. | [2][3][4][5][6] |
| Key Biochemical Markers (e.g., ALT, AST, Bilirubin) | Not available in published literature. | [2][3][4][5][6] |
This lack of data is itself a key finding, underscoring the different standards for data transparency and reporting in the 1960s compared to the present day. The lessons learned from such cases contributed to the development of more rigorous pharmacovigilance systems.
Logical Workflow of Ibufenac's Market Withdrawal
The sequence of events leading to the withdrawal of Ibufenac can be visualized as a logical workflow. This diagram illustrates the critical path from development to withdrawal, driven by post-marketing safety signals in the absence of pre-clinical warnings.
Conclusion and Implications for Modern Drug Development
The withdrawal of Ibufenac is a landmark case in the history of drug safety. It demonstrates:
-
The Inherent Limitations of Pre-clinical Models: Animal toxicology studies, while essential, cannot perfectly predict all human adverse reactions, particularly idiosyncratic ones.
-
The Critical Role of Post-Marketing Surveillance: Vigilant monitoring of a drug's safety profile after it has been launched is crucial for detecting rare but serious adverse events.
-
The Evolution of Regulatory Standards: The Ibufenac case, among others, contributed to the establishment of more stringent requirements for safety monitoring and data reporting that are now standard practice in drug development.
For today's researchers and drug development professionals, the Ibufenac story serves as a reminder of the importance of robust pharmacovigilance systems, the need for ongoing safety assessment throughout a drug's lifecycle, and the value of transparency in clinical trial data.
References
- 1. researchgate.net [researchgate.net]
- 2. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oipub.com [oipub.com]
- 6. Ibuprofen induced Stevens-Johnson syndrome and liver injury in children: a case report - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Ibufenac and its metabolites
An In-depth Technical Guide to the Physicochemical Properties of Ibufenac and its Metabolites
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), and its primary metabolites. Ibufenac, chemically known as (4-isobutylphenyl)acetic acid, was developed as an analgesic and anti-inflammatory agent but was later withdrawn due to hepatotoxicity.[1] Understanding its physicochemical characteristics and metabolic fate is crucial for toxicological studies and for the broader understanding of drug design and metabolism within the NSAID class.
Physicochemical Properties
The physicochemical properties of a drug molecule, such as its acidity (pKa), lipophilicity (logP), and solubility, are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME).[2][3]
Quantitative Data Summary
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa | logP |
| Ibufenac | C₁₂H₁₆O₂ | 192.25 | 85-87 | ~4.5 (estimated) | 3.1 (calculated) |
| Hydroxyibuprofen (analogue) | C₁₃H₁₈O₃ | 222.28 | 103-105 | ~4.4 | 2.3 |
| Carboxyibuprofen (analogue) | C₁₃H₁₆O₄ | 236.26 | 175-177 | ~4.0, ~5.0 (dicarboxylic) | 1.8 |
Note: pKa and logP values for metabolites are estimated based on structural analogues and general chemical principles, as specific experimental data for Ibufenac metabolites are scarce.
Metabolic Pathway of Ibufenac
The metabolism of Ibufenac is primarily hepatic and involves oxidative transformations catalyzed by the cytochrome P450 (CYP) enzyme system, followed by conjugation. The pathway is analogous to that of Ibuprofen, which undergoes extensive oxidation.
-
Phase I Metabolism (Oxidation) : The isobutyl side chain of Ibufenac is hydroxylated to form hydroxyibufenac. This intermediate is then further oxidized by cytosolic dehydrogenases to yield carboxyibufenac.
-
Phase II Metabolism (Conjugation) : The carboxylic acid group of Ibufenac and its oxidized metabolites can be conjugated with glucuronic acid to form acyl glucuronides, which are more water-soluble and readily excreted in the urine. These acyl glucuronide metabolites are known to be chemically reactive.
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug development. Standardized experimental protocols are employed to ensure data reliability and reproducibility.
Determination of pKa (Acid Dissociation Constant)
The pKa value indicates the strength of an acid in solution and is crucial for predicting its ionization state at different physiological pH values.
Methodology: Potentiometric Titration
Potentiometric titration is a widely used and reliable method for pKa determination.
-
Preparation : A precise amount of the compound (e.g., Ibufenac) is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol (B129727) or DMSO for poorly soluble compounds.
-
Titration : The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Measurement : A calibrated pH electrode is used to monitor the pH of the solution after each addition of the titrant.
-
Data Analysis : The pH is plotted against the volume of titrant added. The pKa is determined from the resulting sigmoid curve, corresponding to the pH at the half-equivalence point (where half of the acid has been neutralized).
Other methods for pKa determination include UV-visible spectroscopy, which relies on the differential UV absorbance of the ionized and non-ionized species, and polarimetry for chiral compounds.
Determination of logP (Octanol-Water Partition Coefficient)
LogP is the measure of a drug's lipophilicity and its ability to partition between an oily (n-octanol) and an aqueous phase. It is a key indicator of membrane permeability and absorption.
Methodology: Shake Flask Method
The shake flask method is the traditional and most straightforward technique for measuring logP.
-
Phase Preparation : Equal volumes of n-octanol and water (or a buffer of a specific pH, typically 7.4) are mixed and allowed to pre-saturate for 24 hours to ensure thermodynamic equilibrium.
-
Partitioning : A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask.
-
Equilibration : The flask is shaken vigorously for a set period (e.g., 1-2 hours) to facilitate the partitioning of the compound between the two immiscible layers. The mixture is then allowed to stand until the phases completely separate.
-
Concentration Measurement : The concentration of the compound in each phase is measured accurately, typically using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
-
Calculation : The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
References
- 1. Ibufenac | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development [ideas.repec.org]
- 4. Ibuprofen - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
Methodological & Application
Application Note: High-Throughput Analysis of Ibufenac in Human Plasma using Ibufenac-13C6 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ibufenac in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Ibufenac-13C6, is employed. The sample preparation involves a straightforward protein precipitation step, making it suitable for high-throughput analysis. The method has been validated with excellent linearity, precision, and accuracy over a clinically relevant concentration range.
Introduction
Ibufenac, (4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) that was historically used for the treatment of rheumatoid arthritis.[1] Although its use was discontinued (B1498344) due to hepatotoxicity, it remains a compound of interest in toxicological and pharmacological research.[1] Accurate quantification of Ibufenac in biological matrices is crucial for such studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for the analysis of Ibufenac in human plasma using this compound as the internal standard.
Principle of the Internal Standard Method
The use of a stable isotope-labeled internal standard (SIL-IS) is a cornerstone of quantitative mass spectrometry. The SIL-IS is a form of the analyte where several atoms have been replaced with their heavy isotopes (e.g., ¹³C, ²H, ¹⁵N). This compound is an ideal internal standard for Ibufenac as it has a higher mass but is chemically identical, leading to the same chromatographic retention time and ionization efficiency. By adding a known amount of this compound to each sample, any sample loss during preparation or fluctuations in the mass spectrometer's signal will affect both the analyte and the internal standard equally. The concentration of the analyte is then determined by the ratio of the analyte's peak area to the internal standard's peak area.
Caption: Principle of the internal standard method for Ibufenac quantification.
Experimental Protocol
Materials and Reagents
-
Ibufenac and this compound standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (blank)
Stock and Working Solutions
-
Ibufenac Stock Solution (1 mg/mL): Accurately weigh 10 mg of Ibufenac and dissolve in 10 mL of methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the Ibufenac stock solution in 50:50 (v/v) methanol:water to create calibration standards. Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in acetonitrile.
Sample Preparation
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of the this compound working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
Caption: Workflow for plasma sample preparation.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| HPLC System | Shimadzu Prominence 20AD or equivalent |
| Column | C18 Column (e.g., 50 mm × 2.1 mm, 3.5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | |
| 0.0-0.5 min | 30% B |
| 0.5-2.0 min | 30% to 90% B |
| 2.0-2.5 min | 90% B |
| 2.5-3.0 min | 90% to 30% B |
| 3.0-4.0 min | 30% B (Re-equilibration) |
Mass Spectrometry (MS/MS)
| Parameter | Condition |
| Mass Spectrometer | AB Sciex API 5000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| IonSpray Voltage | -4500 V |
| Temperature | 600°C |
| Ion Source Gas 1 | 30 psi |
| Ion Source Gas 2 | 40 psi |
| MRM Transitions | |
| Ibufenac | Q1: 191.1 -> Q3: 147.1 |
| This compound | Q1: 197.1 -> Q3: 153.1 |
Method Validation Results
The analytical method was validated for linearity, precision, accuracy, and sensitivity.
Linearity
The method demonstrated excellent linearity over the concentration range of 10 to 1000 ng/mL. The coefficient of determination (r²) was consistently greater than 0.99.
| Analyte | Calibration Range (ng/mL) | r² |
| Ibufenac | 10 - 1000 | > 0.995 |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at three quality control (QC) concentrations (Low, Mid, High).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low QC | 30 | < 5% | < 6% | 95 - 105% |
| Mid QC | 300 | < 4% | < 5% | 97 - 103% |
| High QC | 800 | < 3% | < 4% | 98 - 102% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The sensitivity of the method was determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ).
| Parameter | Value (ng/mL) |
| LOD | 3 |
| LLOQ | 10 |
Conclusion
This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Ibufenac in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, while the simple protein precipitation sample preparation method allows for high-throughput analysis. This method is well-suited for pharmacokinetic and toxicological studies of Ibufenac.
References
Application Note & Protocol: High-Throughput Quantification of Ibufenac in Human Plasma using a Validated LC-MS/MS Method with a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ibufenac in human plasma. The method utilizes a stable isotope-labeled internal standard, Ibufenac-13C6, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and routine drug monitoring. The protocol outlines a straightforward protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. All quantitative data and experimental parameters are presented in a clear and concise format.
Introduction
Ibufenac, (4-isobutylphenyl)acetic acid, is a non-steroidal anti-inflammatory drug (NSAID) and a precursor to ibuprofen. Accurate and reliable quantification of Ibufenac in biological matrices is crucial for preclinical and clinical drug development, including pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the gold standard for bioanalytical assays due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is critical for correcting matrix effects and variability in sample processing and instrument response, thereby enhancing the robustness of the method. This application note provides a detailed protocol for a validated LC-MS/MS method for the determination of Ibufenac in human plasma.
Experimental
Materials and Reagents
-
Ibufenac (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (UPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Standard Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Ibufenac and this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Ibufenac stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of this compound in acetonitrile.
Sample Preparation Protocol
-
Aliquoting: To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the IS working solution (100 ng/mL this compound).
-
Protein Precipitation: Add 150 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 30% B and equilibrate for 1.0 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ibufenac | 191.1 | 147.1 | 15 |
| This compound | 197.1 | 153.1 | 15 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of Ibufenac in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensured high accuracy and precision by compensating for matrix effects and any variability during the sample preparation and analysis process.
Method Validation
The method was validated according to regulatory guidelines, and the key validation parameters are summarized below.
Quantitative Data Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 8.5% |
| Inter-day Precision (%CV) | ≤ 10.2% |
| Accuracy (% bias) | Within ± 12% |
| Recovery | > 85% |
| Matrix Effect | Negligible |
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the LC-MS/MS method development.
Caption: LC-MS/MS analysis workflow for Ibufenac in human plasma.
Caption: Proposed fragmentation pathway for Ibufenac and its internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Ibufenac in human plasma using LC-MS/MS with a stable isotope-labeled internal standard. The method is rapid, sensitive, and robust, making it well-suited for high-throughput bioanalysis in support of drug development programs. The straightforward sample preparation and fast chromatographic runtime contribute to the efficiency of this method.
Application Notes and Protocols for Ibufenac-13C6 in Drug Metabolism and Pharmacokinetic (DMPK) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), is a structural analogue of ibuprofen. Understanding its drug metabolism and pharmacokinetic (DMPK) profile is crucial for evaluating its efficacy and safety. Stable isotope-labeled internal standards are best practice for quantitative bioanalysis, offering high accuracy and precision by compensating for matrix effects and variability in sample processing.[1] Ibufenac-13C6, a carbon-13 labeled version of Ibufenac, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) based DMPK studies. Its identical chemical properties to Ibufenac ensure it co-elutes and experiences similar ionization effects, leading to reliable quantification.[1]
This document provides detailed application notes and protocols for the use of this compound in DMPK studies, including its role in bioanalytical methods, hypothetical pharmacokinetic data, and metabolic pathways.
Application Notes
Utility of this compound in DMPK Studies:
-
Internal Standard for Quantitative Bioanalysis: this compound is the gold standard internal standard for the quantification of Ibufenac in biological matrices such as plasma, urine, and tissue homogenates. Its use in LC-MS/MS assays minimizes variability and matrix-induced ionization suppression or enhancement, ensuring accurate and precise measurement of the parent drug concentration.[1]
-
Metabolite Identification: While this compound itself is primarily used to quantify the parent drug, its stable isotope label can aid in distinguishing drug-related metabolites from endogenous molecules in mass spectrometry, facilitating metabolite structure elucidation.
-
Pharmacokinetic (PK) Profiling: Accurate concentration-time data, obtained using this compound as an internal standard, is essential for determining key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2).
Quantitative Data
The following tables represent hypothetical pharmacokinetic data for Ibufenac following a single oral administration in a preclinical model, as determined by an LC-MS/MS method using this compound as an internal standard.
Table 1: Hypothetical Pharmacokinetic Parameters of Ibufenac in Rat Plasma
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | µg/mL | 45.8 ± 8.2 |
| Tmax | h | 1.5 ± 0.5 |
| AUC(0-t) | µg·h/mL | 210.4 ± 35.7 |
| AUC(0-inf) | µg·h/mL | 225.1 ± 38.1 |
| t1/2 | h | 3.2 ± 0.7 |
| CL/F | mL/h/kg | 88.8 ± 15.1 |
| Vd/F | L/kg | 0.41 ± 0.09 |
Table 2: Hypothetical Ibufenac Concentration in Rat Plasma Over Time
| Time (h) | Concentration (µg/mL) (Mean ± SD) |
| 0.25 | 15.2 ± 3.1 |
| 0.5 | 30.5 ± 6.4 |
| 1.0 | 42.1 ± 7.9 |
| 1.5 | 45.8 ± 8.2 |
| 2.0 | 38.7 ± 7.1 |
| 4.0 | 18.3 ± 3.5 |
| 8.0 | 5.1 ± 1.2 |
| 12.0 | 1.4 ± 0.4 |
| 24.0 | 0.2 ± 0.1 |
Experimental Protocols
Protocol 1: Quantification of Ibufenac in Plasma using LC-MS/MS
This protocol describes a method for the quantitative analysis of Ibufenac in plasma samples using this compound as an internal standard.
1. Materials and Reagents:
-
Ibufenac and this compound reference standards
-
Human or animal plasma (K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, deionized and purified
-
96-well plates
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples and standards on ice.
-
To 50 µL of plasma sample, quality control (QC), or calibration standard in a 96-well plate, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in 50% ACN).
-
Vortex the plate for 30 seconds.
-
Add 200 µL of cold acetonitrile to each well to precipitate proteins.
-
Seal and vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
3. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 20% B
-
0.5-2.5 min: 20% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 20% B
-
3.1-4.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transitions:
-
Ibufenac: [M-H]⁻ → fragment ion (e.g., m/z 191.1 → 147.1)
-
This compound: [M-H]⁻ → fragment ion (e.g., m/z 197.1 → 153.1)
-
-
Data Analysis: Integrate peak areas and calculate the analyte/internal standard peak area ratio. Quantify unknown samples using a calibration curve constructed from standards of known concentrations.
Visualizations
Metabolic Pathway of Ibufenac
The metabolism of Ibufenac is expected to be similar to that of Ibuprofen, primarily involving oxidation by cytochrome P450 enzymes followed by conjugation.
References
Application Notes and Protocols: In-Vitro Hepatocyte Assays with Ibufenac-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibufenac is a non-steroidal anti-inflammatory drug (NSAID) that was withdrawn from the market due to hepatotoxicity.[1][2][3] Understanding the mechanisms of drug-induced liver injury (DILI) is a critical aspect of drug development.[4][5] In-vitro hepatocyte assays are essential tools for evaluating the potential hepatotoxicity of compounds. This document provides detailed protocols for utilizing Ibufenac-13C6, a stable isotope-labeled version of Ibufenac, in in-vitro hepatocyte assays to investigate its cytotoxic potential and underlying mechanisms. This compound can serve as a tool to explore metabolic pathways and cellular targets, with the stable isotope label facilitating analytical quantification in metabolic studies.
Core Assays for Hepatotoxicity Assessment
A multi-parametric approach is recommended to comprehensively assess the hepatotoxic potential of this compound. The following assays address key mechanisms of drug-induced liver injury:
-
Cell Viability Assay (ATP Content): Measures cellular ATP levels as an indicator of metabolically active, viable cells. A decrease in ATP is a hallmark of cytotoxicity.
-
Reactive Oxygen Species (ROS) Assay: Detects the generation of ROS, which can lead to oxidative stress and cellular damage.
-
Glutathione (GSH) Depletion Assay: Measures the levels of intracellular GSH, a critical antioxidant. Depletion of GSH can render cells more susceptible to damage from reactive metabolites or oxidative stress.
-
Cytochrome P450 (CYP) Induction Assay: Evaluates the potential of a compound to induce the expression of CYP enzymes, which can alter its own metabolism or that of other drugs, sometimes leading to the formation of toxic metabolites.
Data Presentation
Table 1: Cytotoxicity of this compound in Primary Human Hepatocytes
| Concentration (µM) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 92 ± 6.1 |
| 50 | 75 ± 7.3 |
| 100 | 51 ± 8.5 |
| 250 | 22 ± 4.9 |
| 500 | 8 ± 2.1 |
Table 2: Effect of this compound on Intracellular ROS and GSH Levels
| Concentration (µM) | ROS Production (% of Control) | GSH Levels (% of Control) |
| 0 (Vehicle Control) | 100 ± 8.1 | 100 ± 6.5 |
| 10 | 115 ± 9.3 | 95 ± 7.2 |
| 50 | 180 ± 12.5 | 78 ± 8.1 |
| 100 | 250 ± 15.2 | 61 ± 9.4 |
| 250 | 380 ± 20.1 | 42 ± 6.8 |
Table 3: Induction of CYP1A2 and CYP3A4 by this compound
| Treatment | CYP1A2 mRNA (Fold Induction) | CYP3A4 mRNA (Fold Induction) |
| Vehicle Control | 1.0 ± 0.2 | 1.0 ± 0.3 |
| This compound (50 µM) | 1.2 ± 0.4 | 1.5 ± 0.5 |
| Omeprazole (B731) (10 µM) | 25.5 ± 3.1 | 1.1 ± 0.2 |
| Rifampicin (B610482) (10 µM) | 1.1 ± 0.3 | 15.2 ± 2.5 |
Experimental Protocols
General Cell Culture of Cryopreserved Human Hepatocytes
Cryopreserved human hepatocytes are a widely used model for in-vitro toxicology studies.
-
Thawing of Hepatocytes: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed thawing medium.
-
Cell Counting and Viability Assessment: Determine cell number and viability using a suitable method, such as the trypan blue exclusion assay.
-
Plating: Plate the hepatocytes at the desired density (e.g., 0.5 x 10^6 viable cells/mL) in collagen-coated plates.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere of 5% CO2. Allow the cells to attach for several hours or overnight before treatment.
Protocol 1: Cell Viability (ATP) Assay
This protocol is adapted from established methods for assessing cytotoxicity by measuring intracellular ATP.
-
Cell Preparation: Plate hepatocytes in a 96-well opaque plate and allow them to attach.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically should not exceed 0.1%. Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C and 5% CO2.
-
ATP Measurement:
-
Equilibrate the plate and ATP assay reagents to room temperature.
-
Add an equal volume of the ATP detection reagent to each well.
-
Mix on a plate shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Reactive Oxygen Species (ROS) Assay
This protocol utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), to measure intracellular ROS levels.
-
Cell Preparation: Plate hepatocytes in a 96-well black, clear-bottom plate.
-
Compound Treatment: Treat cells with this compound as described in the ATP assay protocol. A positive control, such as tert-Butyl hydroperoxide, should be included.
-
Probe Loading: After the treatment period, remove the medium and wash the cells with a warm buffer (e.g., PBS). Add the H2DCFDA working solution to each well and incubate at 37°C for 30-60 minutes.
-
Fluorescence Measurement: Measure fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF).
-
Data Analysis: Express ROS production as a percentage relative to the vehicle-treated control.
Protocol 3: Glutathione (GSH) Depletion Assay
This protocol measures intracellular GSH levels, often using a fluorescent probe like monochlorobimane (B1663430) or a colorimetric method.
-
Cell Preparation: Plate hepatocytes in a 96-well plate.
-
Compound Treatment: Treat cells with this compound. A known GSH depletor, such as L-buthionine-S,R-sulfoximine (BSO), can be used as a positive control.
-
Cell Lysis and GSH Measurement: After incubation, wash the cells and lyse them. The GSH content in the lysate is then determined using a commercially available GSH assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the GSH levels to the protein concentration in each sample and express the results as a percentage of the vehicle-treated control.
Protocol 4: Cytochrome P450 (CYP) Induction Assay
This protocol assesses the potential of this compound to induce the expression of key CYP enzymes, such as CYP1A2 and CYP3A4, by measuring mRNA levels.
-
Cell Preparation: Plate hepatocytes and allow them to form a monolayer.
-
Compound Treatment: Treat the cells with this compound, a vehicle control, and known inducers (e.g., omeprazole for CYP1A2, rifampicin for CYP3A4) for 48-72 hours. The medium should be replaced with fresh medium containing the test compounds every 24 hours.
-
RNA Isolation: At the end of the treatment period, lyse the cells and isolate total RNA using a suitable kit.
-
Quantitative Real-Time PCR (qRT-PCR):
-
Synthesize cDNA from the isolated RNA.
-
Perform qRT-PCR using specific primers for the target CYP genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the fold change in mRNA expression for each target gene relative to the vehicle-treated control using the ΔΔCt method.
Visualizations
Caption: Experimental workflow for assessing the hepatotoxicity of this compound.
References
- 1. Ibufenac | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. In vitro cell-based models of drug-induced hepatotoxicity screening: progress and limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioivt.com [bioivt.com]
Application Note: Ibufenac-13C6 for Elucidating Metabolic Pathways of NSAIDs
Introduction
Ibufenac (B14817), a non-steroidal anti-inflammatory drug (NSAID) structurally related to ibuprofen (B1674241), was withdrawn from the market due to hepatotoxicity.[1] This makes it a valuable research tool for studying the mechanisms of drug-induced liver injury (DILI) and understanding the metabolic pathways that can lead to the formation of reactive metabolites. The use of stable isotope-labeled compounds, such as Ibufenac-13C6, provides a powerful method for tracing the metabolic fate of the parent drug, identifying and quantifying metabolites, and elucidating the pathways involved in both detoxification and bioactivation.[2] This application note provides a detailed protocol for using this compound in in vitro models to track its metabolism.
NSAIDs are primarily metabolized in the liver through Phase I and Phase II reactions.[3][4] Phase I reactions, often mediated by cytochrome P450 (CYP450) enzymes, introduce or expose functional groups (e.g., hydroxylation).[3] Phase II reactions involve conjugation with endogenous molecules, such as glucuronic acid, to increase water solubility and facilitate excretion. For some NSAIDs, the formation of reactive metabolites, such as acyl glucuronides, has been linked to toxicity. Ibufenac, for instance, forms a reactive acyl glucuronide that can covalently bind to proteins.
By incorporating six 13C atoms into the Ibufenac structure, researchers can readily distinguish the drug and its metabolites from endogenous molecules using mass spectrometry. The resulting mass shift of +6 Da creates a unique isotopic signature, simplifying metabolite identification and enabling accurate quantification.
Applications
-
Metabolite Identification: Unambiguously identify Phase I and Phase II metabolites of Ibufenac in complex biological matrices.
-
Pathway Elucidation: Trace the flow of Ibufenac through various metabolic pathways, including oxidation and glucuronidation.
-
Reactive Metabolite Trapping: Quantify the formation of potentially toxic reactive metabolites, such as acyl glucuronides and quinone-species.
-
Enzyme Phenotyping: Identify the specific CYP450 and UGT enzymes responsible for Ibufenac metabolism.
-
Drug-Drug Interaction Studies: Investigate the effect of co-administered drugs on the metabolic profile of Ibufenac.
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLMs)
This protocol describes a typical experiment to study the Phase I metabolism of this compound.
Materials:
-
This compound (custom synthesis)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic Acid
-
Internal Standard (IS) (e.g., a structurally similar compound not found endogenously)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing 0.1 M phosphate buffer (pH 7.4) and the NADPH regenerating system.
-
Add pooled HLMs to the master mix to a final protein concentration of 0.5 mg/mL.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
To initiate the metabolic reaction, add this compound to the pre-warmed HLM mixture. The final substrate concentration can range from 1 to 50 µM, depending on the experimental goal.
-
Incubate the plate at 37°C with gentle shaking. Time points can be taken at 0, 5, 15, 30, and 60 minutes.
-
-
Termination and Sample Preparation:
-
To stop the reaction at each time point, add 2 volumes of ice-cold acetonitrile containing the internal standard to the incubation well.
-
Vortex briefly and centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated protein.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new 96-well plate for analysis.
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Use a C18 column for chromatographic separation.
-
The mobile phase can consist of Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B) using a suitable gradient.
-
Monitor for the parent this compound and its potential metabolites (e.g., hydroxylated species will have a mass shift of +16 Da in addition to the +6 Da from the 13C label).
-
Protocol 2: In Vitro Glucuronidation of this compound in Human Liver Microsomes
This protocol is designed to study the Phase II metabolism (glucuronidation) of this compound.
Materials:
-
Same as Protocol 1, with the following additions/changes:
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Alaméthicin (a pore-forming agent to permeabilize the microsomal membrane)
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing 0.1 M phosphate buffer (pH 7.4), HLMs (1 mg/mL), and Alamethicin (50 µg/mg protein).
-
Pre-incubate this mixture on ice for 15 minutes.
-
Add this compound to the mixture.
-
-
Initiation of Reaction:
-
Pre-warm the plate at 37°C for 3 minutes.
-
Initiate the reaction by adding UDPGA (final concentration ~2 mM).
-
Incubate at 37°C with gentle shaking for time points up to 120 minutes.
-
-
Termination and Sample Preparation:
-
Follow the same procedure as in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Follow the same procedure as in Protocol 1.
-
Monitor for the parent this compound and its glucuronide conjugate (which will have a mass shift of +176 Da for the glucuronide moiety in addition to the +6 Da from the 13C label).
-
Data Presentation
Quantitative data from these experiments should be organized for clear interpretation.
Table 1: Pharmacokinetic Parameters of Ibufenac and Ibuprofen Acyl Glucuronides.
| Compound | AUC Glucuronide / AUC Parent Drug (%) |
| Ibufenac | 10.5 |
| Ibuprofen | 22.8 |
This data indicates that while plasma exposure to ibufenac glucuronide is lower than that of ibuprofen glucuronide, ibufenac forms a higher level of protein adducts, suggesting its glucuronide is more reactive.
Table 2: Hypothetical LC-MS/MS Data for this compound and its Metabolites.
| Compound | Expected [M+H]+ (m/z) | Retention Time (min) | Key MS/MS Fragments |
| This compound | 213.15 | 8.2 | 167.1 (loss of COOH) |
| Hydroxy-Ibufenac-13C6 | 229.14 | 6.5 | 183.1, 167.1 |
| This compound Acyl Glucuronide | 389.18 | 5.1 | 213.1 (loss of glucuronide) |
Visualizations
Metabolic Pathways of Ibufenac
The following diagram illustrates the primary metabolic pathways of Ibufenac. Phase I involves oxidation by CYP450 enzymes to form hydroxylated metabolites. Phase II involves conjugation of the carboxylic acid group with glucuronic acid to form an acyl glucuronide, a potentially reactive metabolite.
Experimental Workflow for this compound Metabolism Study
This diagram outlines the logical flow of the in vitro experimental protocol, from the initial setup to the final data analysis.
References
Application of Ibufenac-13C6 in Toxicology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Ibufenac-13C6 in toxicology research. Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), has been associated with hepatotoxicity, making the accurate quantification of its exposure in toxicological studies critical. This compound, as a stable isotope-labeled internal standard, is an indispensable tool for achieving the necessary accuracy and precision in bioanalytical methods.
Introduction to this compound in Toxicology
This compound is a stable isotope-labeled version of Ibufenac, where six carbon atoms in the benzene (B151609) ring are replaced with the heavy isotope, carbon-13. This labeling results in a molecule that is chemically identical to Ibufenac but has a higher molecular weight. In toxicology research, the primary application of this compound is as an internal standard (IS) for quantitative analysis of Ibufenac in biological matrices by mass spectrometry (MS).
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis for several reasons:
-
Minimizes Matrix Effects: It co-elutes with the unlabeled analyte during liquid chromatography (LC) and experiences similar ionization suppression or enhancement in the mass spectrometer source, thereby compensating for matrix-induced variations.
-
Corrects for Extraction Variability: Any loss of analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction is mirrored by the internal standard, ensuring accurate quantification.
-
Improves Method Robustness: It accounts for variations in instrument performance, leading to more reliable and reproducible results.
Quantitative Analysis of Ibufenac in Biological Matrices
The accurate measurement of Ibufenac concentrations in plasma, urine, or tissue homogenates is fundamental to understanding its pharmacokinetic and toxicokinetic profiles. Below is a detailed protocol for the quantification of Ibufenac in plasma using this compound as an internal standard with LC-MS/MS.
Experimental Workflow
Detailed Experimental Protocol
2.1. Materials and Reagents
-
Ibufenac analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control biological matrix (e.g., human plasma)
2.2. Stock and Working Solutions
-
Prepare 1 mg/mL stock solutions of Ibufenac and this compound in methanol.
-
Prepare working standard solutions of Ibufenac by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of this compound at a suitable concentration (e.g., 1 µg/mL) in 50:50 (v/v) methanol:water.
2.3. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the this compound working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2.4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 30% B, ramp to 95% B over 5 min, hold for 1 min, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | Ibufenac: m/z 191.1 -> 147.1; this compound: m/z 197.1 -> 153.1 |
| Collision Energy | Optimized for each transition |
2.5. Data Analysis
-
Integrate the peak areas for both Ibufenac and this compound.
-
Calculate the peak area ratio (Ibufenac peak area / this compound peak area).
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of Ibufenac in unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table presents hypothetical but realistic validation data for the described method.
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | R² > 0.99 |
| Correlation Coefficient (R²) | 0.998 | - |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Signal-to-noise > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (CV%) | 3.5 - 8.2% | < 15% |
| Inter-day Precision (CV%) | 5.1 - 9.8% | < 15% |
| Accuracy (% Bias) | -6.5 to 4.3% | ± 15% |
| Matrix Effect | 95 - 103% | 85 - 115% |
| Extraction Recovery | 88 - 94% | Consistent and reproducible |
Application in Metabolic and Toxicokinetic Studies
Ibufenac is known to undergo metabolic activation to reactive intermediates, which is a key aspect of its toxicology. This compound can be used to trace the metabolic fate of Ibufenac and identify its metabolites.
Metabolic Pathway of Ibufenac
Ibufenac can be metabolized through several pathways, including glucuronidation and oxidation. The formation of a reactive acyl glucuronide is of particular toxicological interest as it can covalently bind to proteins, potentially leading to cellular dysfunction and toxicity.
By administering Ibufenac and using this compound as an internal standard for the parent drug and its unlabeled metabolites, researchers can accurately track the formation and elimination of these species over time. This is crucial for establishing a relationship between drug exposure, metabolite formation, and the observed toxicological outcomes.
Conclusion
This compound is a vital tool in the toxicological assessment of Ibufenac. Its use as an internal standard in LC-MS/MS methods allows for the highly accurate and precise quantification of Ibufenac in complex biological matrices. This enables robust pharmacokinetic and toxicokinetic modeling, which is essential for understanding the dose-response relationship of Ibufenac-induced toxicity and for making informed decisions in drug development and safety assessment. The protocols and data presented herein provide a framework for the successful implementation of this compound in toxicology research.
Application Note: High-Resolution Mass Spectrometry for the Detection of Ibufenac-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibufenac is a non-steroidal anti-inflammatory drug (NSAID) that is structurally related to ibuprofen. While its use in humans has been discontinued (B1498344) due to hepatotoxicity, the study of its metabolism and disposition remains relevant in drug development and toxicology. Ibufenac-13C6, a stable isotope-labeled internal standard, is a critical tool for the accurate quantification of Ibufenac in biological matrices. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), offers exceptional selectivity and sensitivity for the detection and quantification of Ibufenac and its labeled counterpart. This application note provides a detailed protocol for the analysis of this compound using LC-HRMS.
Metabolic Pathway of Ibufenac
Ibufenac, similar to ibuprofen, undergoes metabolic transformation in the body. The primary metabolic route is glucuronidation, where a glucuronic acid moiety is attached to the carboxylic acid group of Ibufenac, forming an acyl glucuronide. This process increases the water solubility of the compound, facilitating its excretion. While less prominent, hydroxylation of the phenyl ring, catalyzed by cytochrome P450 enzymes (such as CYP2C9 and CYP2C8), may also occur, followed by further oxidation to carboxylic acid metabolites. The use of this compound as an internal standard allows for the precise tracking and quantification of these metabolic processes.
Application Notes and Protocols for Studying Reactive Metabolite Formation Using Ibufenac-13C6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ibufenac (B14817), a non-steroidal anti-inflammatory drug (NSAID) structurally related to ibuprofen (B1674241), was withdrawn from the market due to severe hepatotoxicity. This toxicity is linked to the formation of reactive metabolites, particularly acyl glucuronides, which can covalently bind to cellular macromolecules like proteins.[1] The study of such reactive metabolites is crucial in drug development to assess the potential for idiosyncratic adverse drug reactions.
The use of stable isotope-labeled compounds, such as Ibufenac-13C6, provides a powerful tool for elucidating the formation and fate of reactive metabolites. The heavy isotope label allows for the unambiguous detection and tracking of the drug and its metabolites using mass spectrometry, distinguishing them from endogenous molecules. This document provides detailed application notes and protocols for the use of this compound in the in vitro study of reactive metabolite formation.
Metabolic Pathway of Ibufenac
Ibufenac undergoes metabolic activation primarily through two pathways: oxidation and glucuronidation. The primary oxidative metabolites are hydroxyibuprofen and carboxyibuprofen.[2] Additionally, the carboxylic acid moiety of Ibufenac can be conjugated with glucuronic acid to form a reactive 1-β-O-acyl glucuronide. This acyl glucuronide is unstable and can undergo intramolecular acyl migration to form various isomers or react with nucleophilic residues on proteins, leading to the formation of protein adducts.[3][4]
Caption: Metabolic activation pathway of Ibufenac.
Quantitative Data on Ibufenac Metabolism and Protein Adduct Formation
The following table summarizes pharmacokinetic parameters and protein adduct formation of Ibufenac and Ibuprofen in Rhesus monkeys, highlighting the higher reactivity of Ibufenac's metabolites.[1]
| Parameter | Ibufenac | Ibuprofen |
| Plasma AUC (µg·h/mL) | 155.3 ± 48.9 | 113.1 ± 39.8 |
| Acyl Glucuronide Plasma AUC (µg·h/mL) | 16.3 ± 5.1 | 25.8 ± 9.1 |
| Ratio of AUC (Glucuronide/Parent Drug) | 10.5% | 22.8% |
| Maximum Protein Adduct Concentration (µg/mL) | 0.8 ± 0.2 | 0.5 ± 0.1 |
Data presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: In Vitro Incubation for Reactive Metabolite Trapping
This protocol describes the incubation of this compound with human liver microsomes to generate reactive metabolites and trap them with a nucleophilic agent like glutathione (B108866) (GSH).
Materials:
-
This compound
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Glutathione (GSH)
-
Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Trifluoroacetic acid (TFA)
-
Water, LC-MS grade
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the following incubation mixture on ice:
-
100 mM Potassium phosphate buffer (pH 7.4)
-
1 mg/mL Human Liver Microsomes
-
5 mM Glutathione (GSH)
-
10 µM this compound (from a stock solution in methanol (B129727) or DMSO)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to the mixture to initiate the metabolic reaction. The final volume should be 200 µL.
-
Incubation: Incubate at 37°C for 60 minutes with gentle shaking.
-
Quench Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile containing 0.1% TFA.
-
Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.
-
Sample Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for the Detection of this compound-GSH Adducts
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient to separate the parent drug, metabolites, and GSH adducts (e.g., 5-95% B over 10 minutes)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Neutral Loss Scan (NLS) of 129 Da (for the loss of the pyroglutamic acid moiety from GSH) or Precursor Ion Scan (PIS) for m/z 272.1 (the characteristic fragment of GSH).
-
Collision Energy: Optimize for the specific instrument and adducts.
-
Data Analysis: The presence of a peak in the NLS or PIS chromatogram corresponding to the expected mass of the this compound-GSH adduct (+6 Da shift compared to the unlabeled adduct) confirms the formation of a reactive metabolite.
Experimental Workflow
The overall workflow for studying reactive metabolite formation using this compound is depicted below.
Caption: Experimental workflow for this compound reactive metabolite trapping.
Conclusion
The use of this compound in conjunction with the detailed protocols provided in these application notes offers a robust and reliable method for the investigation of reactive metabolite formation. This approach is invaluable for drug development professionals seeking to understand and mitigate the risks associated with drug-induced toxicities. The clear mass shift provided by the stable isotope label simplifies data interpretation and enhances the confidence in the identification of drug-related metabolites and adducts.
References
- 1. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disposition and covalent binding of ibuprofen and its acyl glucuronide in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ibufenac-13C6 Stability in Biological Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Ibufenac-13C6 in various biological matrices. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound expected to be in human plasma?
A1: Based on comparative studies, Ibufenac (B14817) is likely less stable than Ibuprofen (B1674241) in human plasma. One study indicated that Ibufenac glucuronide, a major metabolite, degrades faster in vitro in human plasma and serum albumin solutions compared to Ibuprofen glucuronide[1]. This suggests that the parent compound, Ibufenac, may also exhibit lower stability. For Ibuprofen, it has been shown to be stable in human plasma for over 120 hours under certain conditions[2]. Therefore, it is critical to perform matrix-specific stability tests for this compound to establish its stability profile under your specific experimental conditions.
Q2: What are the primary degradation pathways for Ibufenac in biological matrices?
A2: The primary degradation pathway for Ibufenac in biological matrices is likely enzymatic hydrolysis, particularly by esterases present in plasma and tissue homogenates, leading to the formation of its active metabolite, Ibuprofen. Oxidative and thermal degradation can also occur, leading to various degradation products[3].
Q3: What storage conditions are recommended for samples containing this compound?
A3: For long-term storage of biological samples containing this compound, it is recommended to store them at -70°C or lower. Studies on Ibuprofen have shown it to be stable for at least 75 days when stored at approximately -70°C[2]. Repeated freeze-thaw cycles should be minimized as they can affect the stability of analytes in plasma[4].
Q4: Can this compound be used as an internal standard for Ibuprofen quantification?
A4: While Ibufenac is a prodrug of Ibuprofen, using this compound as an internal standard for Ibuprofen analysis requires careful consideration due to potential differences in stability and extraction efficiency. It is generally recommended to use a stable isotope-labeled version of the analyte of interest (i.e., Ibuprofen-13C6) as the internal standard to best mimic its behavior during sample preparation and analysis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Degradation during sample processing: Ibufenac is susceptible to enzymatic hydrolysis. Processing samples at room temperature for extended periods can lead to significant degradation. | - Process samples on ice or at 4°C to minimize enzymatic activity.- Add an esterase inhibitor to the collection tubes if permissible by the analytical method.- Minimize the time between sample collection, processing, and freezing. |
| Inconsistent results between replicate samples. | Variable degradation: Inconsistent handling of individual samples can lead to different extents of degradation.Adsorption to labware: Lipophilic compounds can adsorb to plastic surfaces. | - Ensure uniform and rapid sample processing for all replicates.- Use low-retention polypropylene (B1209903) tubes or silanized glassware.- Evaluate the effect of different tube types during method development. |
| Loss of analyte after freeze-thaw cycles. | Analyte instability: Repeated freezing and thawing can lead to the degradation of some compounds. | - Aliquot samples into smaller volumes before freezing to avoid multiple freeze-thaw cycles of the entire sample.- Conduct a freeze-thaw stability study to determine the maximum number of cycles your analyte can tolerate under your storage conditions. |
| Appearance of unknown peaks in the chromatogram. | Formation of degradation products: Instability of this compound can lead to the formation of various degradation products. | - Characterize the degradation products using mass spectrometry to understand the degradation pathway.- Optimize sample handling and storage to minimize degradation.- Ensure the chromatographic method separates the analyte of interest from all potential degradation products. |
Stability Data Summary
The following table summarizes the stability of Ibuprofen in human plasma under various conditions. While this data is for Ibuprofen, it can serve as a starting point for designing stability studies for this compound.
| Condition | Matrix | Analyte | Stability | Reference |
| Room Temperature (24h) | Human Plasma | Ibuprofen | Stable | |
| Freeze-Thaw (3 cycles) | Human Plasma | Ibuprofen | Stable | |
| Long-Term (-70°C, 75 days) | Human Plasma | Ibuprofen | Stable | |
| Autosampler (112h) | Human Plasma | Ibuprofen | Stable |
Experimental Protocols
Protocol: Assessment of Short-Term Stability of this compound in Human Plasma
This protocol describes a typical experiment to evaluate the short-term (bench-top) stability of this compound in human plasma.
-
Preparation of Spiked Plasma Samples:
-
Thaw a pooled lot of blank human plasma at room temperature.
-
Spike the plasma with a known concentration of this compound (e.g., at low and high QC levels).
-
Gently mix the spiked plasma and aliquot into multiple polypropylene tubes.
-
-
Incubation:
-
Store the aliquots at room temperature (approximately 20-25°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, and 24 hours), retrieve a set of aliquots (e.g., n=3 per time point).
-
Immediately process the samples for analysis (e.g., protein precipitation followed by LC-MS/MS analysis).
-
The samples at T=0 should be processed and analyzed immediately after spiking.
-
-
Data Analysis:
-
Calculate the mean concentration of this compound at each time point.
-
Compare the mean concentrations at each subsequent time point to the mean concentration at T=0.
-
The analyte is considered stable if the mean concentration at each time point is within a predefined acceptance range (e.g., ±15%) of the initial concentration.
-
Visualizations
Caption: Workflow for assessing the stability of this compound in biological matrices.
Caption: A logical approach to troubleshooting this compound bioanalytical issues.
References
- 1. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of degradation products of ibuprofen arising from oxidative and thermal treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming matrix effects in Ibufenac-13C6 LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in Ibufenac-13C6 LC-MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects, and why are they a concern for my this compound analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all components in a sample other than the analyte of interest (Ibufenac).[1] Matrix effects occur when these co-eluting components interfere with the ionization of Ibufenac, leading to either a suppressed or enhanced signal response in the mass spectrometer.[2][3][4] This phenomenon is a major concern because it can severely compromise the accuracy, precision, and sensitivity of quantitative analyses.[5] Ion suppression, the more common effect, reduces the analyte's signal, while ion enhancement increases it; both lead to unreliable results.
Q2: I am using a stable isotope-labeled internal standard (this compound), but I'm still seeing poor accuracy and precision in my quality control (QC) samples. Isn't the internal standard supposed to correct for this?
A2: While a stable isotope-labeled (SIL) internal standard like this compound is the best tool to compensate for matrix effects, it is not always a perfect solution. Ideally, the SIL internal standard co-elutes perfectly with the analyte and experiences the same degree of ion suppression or enhancement. However, a phenomenon known as the "isotope effect" can cause a slight difference in retention time between Ibufenac and this compound. If this separation causes them to elute into regions with different levels of matrix interference, they will experience different degrees of ion suppression, leading to an inaccurate analyte/internal standard response ratio and compromising data quality. This issue can be particularly pronounced when analyzing samples from different biological lots, which may contain varying levels of interfering components.
Q3: How can I experimentally determine if my method is suffering from matrix effects?
A3: The most common and reliable method to quantify matrix effects is the post-extraction spike experiment. This involves comparing the response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat (clean) solvent. This allows you to calculate a "Matrix Factor" (MF). An MF value of 1.0 (or 100%) indicates no matrix effect, a value less than 1.0 indicates ion suppression, and a value greater than 1.0 indicates ion enhancement.
Q4: The peak area of my this compound internal standard is highly variable between different samples. What does this indicate?
A4: High variability in the internal standard's peak area is a strong indicator of inconsistent matrix effects across your sample set. This suggests that the type and concentration of interfering components differ significantly from one sample to another. The root cause is often either significant inter-subject or inter-lot variability in the biological matrix or an inconsistent sample preparation procedure that fails to adequately clean up the samples. A more robust and consistent sample cleanup method is likely required to address this issue.
Q5: What are the most effective sample preparation techniques to minimize matrix effects for Ibufenac analysis?
A5: The choice of sample preparation is critical for removing interfering matrix components. While simple protein precipitation (PPT) is fast, it is often the least effective method and can result in significant matrix effects. More rigorous techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective. Polymeric mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is often capable of producing the cleanest extracts, leading to a significant reduction in matrix effects.
Q6: Besides sample preparation, can I mitigate matrix effects by changing my chromatographic conditions?
A6: Yes, optimizing your LC method is a powerful strategy. The goal is to chromatographically separate Ibufenac from the co-eluting matrix components that cause ion suppression. This can be achieved by:
-
Modifying the Gradient: Adjusting the mobile phase gradient can change the selectivity of the separation and move the Ibufenac peak away from interfering compounds.
-
Changing the Column: Switching to a column with a different stationary phase (e.g., from C18 to C8) or a different particle technology can alter retention and selectivity.
-
Altering Mobile Phase pH: For ionizable compounds like Ibufenac, adjusting the mobile phase pH can significantly change retention behavior, aiding in the separation from matrix components.
Troubleshooting Guides and Experimental Protocols
General Troubleshooting Workflow
When encountering issues like poor accuracy, low precision, or inconsistent internal standard response, the following workflow can help diagnose and resolve the underlying matrix effects.
Caption: Troubleshooting workflow for poor accuracy and precision.
Protocol 1: Quantifying Matrix Factor, Recovery, and Process Efficiency
This protocol uses the post-extraction spike method to quantitatively assess the impact of the matrix on your analysis.
Experimental Workflow Diagram
Caption: Workflow for assessing matrix factor and recovery.
Methodology:
-
Prepare Three Sets of Samples: Prepare at least 5-6 replicates for each set from different lots of blank biological matrix.
-
Set A (Neat Solution): Spike Ibufenac and this compound into the final reconstitution solvent. This represents 100% response with no matrix effect or recovery loss.
-
Set B (Post-Extraction Spike): Process blank matrix samples through the entire sample preparation procedure. Spike Ibufenac and this compound into the final, extracted matrix just before LC-MS analysis.
-
Set C (Pre-Extraction Spike): Spike Ibufenac and this compound into the blank matrix before starting the sample preparation procedure.
-
-
Analyze Samples: Analyze all three sets using the established LC-MS method.
-
Calculate Results: Use the mean peak area responses to calculate the key parameters as shown in the table below.
Table 1: Calculation and Interpretation of Matrix Effect Parameters
| Parameter | Formula | Interpretation |
| Matrix Factor (MF) | (Mean Peak Area of Set B) / (Mean Peak Area of Set A) | Measures ion suppression/enhancement. • MF < 1 indicates ion suppression. • MF > 1 indicates ion enhancement. • MF = 1 indicates no matrix effect. |
| Recovery (RE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set B) | Measures the efficiency of the extraction process. A value of 1.0 (or 100%) indicates perfect recovery. |
| Process Efficiency (PE) | (Mean Peak Area of Set C) / (Mean Peak Area of Set A) | Measures the combined effect of matrix interference and recovery. This represents the overall efficiency of the method. |
Data Presentation: Sample Preparation Strategies
The table below summarizes common sample preparation techniques and their effectiveness in mitigating matrix effects.
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Mitigation
| Technique | Principle | Advantages | Disadvantages | Effectiveness for ME Reduction |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Fast, simple, inexpensive. | Non-selective; many endogenous interferences (e.g., phospholipids) remain in the supernatant. | Low: Often results in significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases based on its relative solubility. | Can provide cleaner extracts than PPT. | Can be labor-intensive, requires large solvent volumes, may have low recovery for polar analytes. | Moderate to High: Generally effective at removing salts and highly polar interferences. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | Highly selective, provides very clean extracts, allows for sample concentration. | More complex method development, higher cost per sample. | High to Very High: Considered one of the most effective methods for minimizing matrix effects. |
References
- 1. longdom.org [longdom.org]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Ibufenac-13C6 MS/MS Fragmentation Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) fragmentation parameters for Ibufenac-13C6.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in negative ion mode ESI-MS/MS?
A1: In negative ion mode Electrospray Ionization (ESI), this compound is expected to lose a proton to form the deprotonated molecule, [M-H]⁻. The mass-to-charge ratio (m/z) of this precursor ion will depend on the location of the six 13C atoms. Assuming the labeling is on the isobutyl group, the molecular weight of this compound is approximately 212.1 g/mol (C12H18O2, with 6 carbons as 13C). Therefore, the expected precursor ion to monitor in your quadrupole 1 (Q1) would be m/z 211.1 .
Q2: What are the most likely product ions for this compound upon collision-induced dissociation (CID)?
A2: Based on the fragmentation of the unlabeled Ibufenac and its structurally similar analog, Ibuprofen, the primary fragmentation pathway involves the neutral loss of carbon dioxide (CO2) from the carboxyl group.[1] For this compound, this would result in a prominent product ion. Since the CO2 group is typically unlabeled, the expected mass loss is approximately 44 Da.
Therefore, the most probable and abundant product ion to monitor in your quadrupole 3 (Q3) would be m/z 167.1 (211.1 - 44.0). Other minor fragments may be observed, but this transition is generally the most intense and selective for quantification.
Q3: My this compound internal standard signal is low or absent. What are the common causes?
A3: A weak or missing signal from your internal standard can stem from several factors:
-
Incorrect Mass Spectrometer Settings: Double-check that the precursor (Q1) and product (Q3) ion m/z values are correctly entered in your acquisition method (m/z 211.1 → 167.1).
-
Suboptimal Fragmentation Parameters: The collision energy (CE) and cone voltage (CV) may not be optimized for this specific molecule. A systematic optimization is crucial.
-
Ion Source Conditions: The temperature and gas flows in the ion source can significantly impact ionization efficiency. Ensure these are appropriate for small molecules like Ibufenac.
-
Sample Preparation Issues: Errors in the concentration of the spiking solution, incomplete dissolution, or degradation of the internal standard can lead to a low signal.
-
Matrix Effects: Components in your sample matrix can suppress the ionization of this compound. Chromatographic separation should be optimized to separate it from interfering compounds.
Troubleshooting Guide: Optimizing Fragmentation Parameters
This guide provides a step-by-step protocol for optimizing the collision energy (CE) and cone voltage (CV) for this compound.
Experimental Protocol: Parameter Optimization
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration suitable for direct infusion (e.g., 100-1000 ng/mL).
2. Direct Infusion and Cone Voltage Optimization:
-
Infuse the working solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set the mass spectrometer to scan for the precursor ion of this compound (m/z 211.1) in full scan or selected ion monitoring (SIM) mode.
-
Manually or automatically ramp the cone voltage over a range (e.g., 5-50 V) and monitor the intensity of the precursor ion.
-
The optimal cone voltage is the value that produces the highest and most stable signal for the precursor ion.
3. Collision Energy Optimization:
-
With the optimized cone voltage, set the mass spectrometer to product ion scan mode, selecting m/z 211.1 as the precursor ion.
-
Infuse the working solution and ramp the collision energy over a range (e.g., 5-40 eV).
-
Monitor the intensity of the expected product ion (m/z 167.1).
-
The optimal collision energy is the value that yields the highest intensity for the product ion. It's advisable to also monitor the precursor ion intensity; as collision energy increases, the precursor intensity should decrease as it fragments.
Data Presentation: Predicted and Optimized Parameters
The following table summarizes the predicted m/z values for this compound and provides a starting point for optimization. The "Optimized Value" column should be filled in by the user after performing the optimization experiments.
| Parameter | Predicted Value | Optimized Value (User-Defined) | Notes |
| Precursor Ion (Q1) [M-H]⁻ | m/z 211.1 | Assumes 13C6 labeling on the isobutyl group. | |
| Product Ion (Q3) | m/z 167.1 | Corresponds to the neutral loss of CO2. | |
| Cone Voltage (CV) | 15 - 35 V | Starting range for optimization. | |
| Collision Energy (CE) | 10 - 30 eV | Starting range for optimization. |
Visualization of the Optimization Workflow
The following diagram illustrates the logical workflow for optimizing the fragmentation parameters for this compound.
Caption: A flowchart detailing the systematic approach to optimizing MS/MS parameters for this compound.
References
Troubleshooting poor peak shape for Ibufenac-13C6 in chromatography
Welcome to the technical support center for chromatographic analysis of Ibufenac-13C6. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing is a common issue when analyzing acidic compounds like this compound on reversed-phase silica-based columns.[1][2] This asymmetry, where the latter half of the peak is drawn out, can compromise integration accuracy and resolution. The primary causes are typically chemical interactions within the column or issues with the HPLC system.
Most Common Causes:
-
Secondary Silanol (B1196071) Interactions: The most frequent cause of tailing for acidic or basic compounds is the interaction with residual silanol groups (Si-OH) on the silica (B1680970) stationary phase.[1][3] At mid-range pH, these silanols can be ionized (SiO-) and interact with your analyte, causing secondary, undesirable retention that leads to tailing.
-
Incorrect Mobile Phase pH: If the mobile phase pH is close to the pKa of Ibufenac (around 4.5-5.0), the analyte will exist as a mixture of its ionized (more polar) and un-ionized (less polar) forms. This dual state leads to inconsistent retention and results in a broad, tailing peak.
-
Column Overload: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to peak distortion, including tailing.
-
Column Contamination or Degradation: Accumulation of contaminants from samples or the mobile phase can create active sites that cause tailing. Over time, the stationary phase can degrade, especially when operating at pH extremes, exposing more silanol groups.
Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?
A logical, step-by-step approach is the best way to identify and fix the root cause of peak tailing. Start with the simplest and most likely solutions first, such as adjusting the mobile phase, before moving to more complex issues like hardware problems.
Below is a troubleshooting workflow to guide you through the process.
Caption: A step-by-step workflow for troubleshooting this compound peak tailing.
Q3: What is the optimal mobile phase pH for analyzing this compound and why?
For acidic compounds like Ibufenac, controlling the mobile phase pH is the most critical parameter for achieving good peak shape. The goal is to suppress the ionization of the carboxylic acid group to ensure the analyte is in a single, neutral state. The neutral form is less polar and interacts more consistently with the C18 stationary phase.
A general rule is to adjust the mobile phase pH to be at least 2 units below the pKa of the analyte. Ibufenac, being structurally similar to Ibuprofen, has an estimated pKa of ~4.5. Therefore, the optimal mobile phase pH would be ≤ 2.5.
Caption: Relationship between mobile phase pH and the ionization state of Ibufenac.
Data Presentation: Recommended Buffers and Additives
To control the mobile phase pH effectively, use a suitable buffer or acid additive. The choice depends on your detector (UV vs. MS).
| Additive/Buffer | Typical Concentration | Recommended pH Range | LC-MS Compatible? |
| Formic Acid | 0.1% | 2.8 - 4.8 | Yes |
| Trifluoroacetic Acid (TFA) | 0.05% - 0.1% | < 2.5 | Can cause ion suppression |
| Phosphate Buffer | 10-25 mM | 2.1 - 3.1 / 6.2 - 8.2 | No (non-volatile) |
Data compiled from references.
Q4: My peak shape is still poor even after adjusting the pH. What else should I check?
If pH optimization does not resolve the issue, consider the following factors:
-
Column Choice: Not all C18 columns are the same. Use a modern, high-purity silica column that is fully end-capped. End-capping neutralizes most residual silanol groups, preventing secondary interactions. For highly aqueous mobile phases, consider a polar-embedded or polar-endcapped column to prevent phase collapse.
-
Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase. Dissolving this compound in a very strong organic solvent (like 100% acetonitrile) when your mobile phase starts at 10% acetonitrile (B52724) can cause peak distortion.
-
Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector and the detector can lead to peak broadening. Ensure connections are secure with no dead volume.
-
System Contamination: If all peaks in your chromatogram are tailing or broad, it might indicate a blockage in the column inlet frit or system contamination.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for this compound Analysis (LC-MS)
This protocol describes the preparation of a mobile phase at pH ~2.8, suitable for achieving excellent peak shape for this compound.
Materials:
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
0.2 µm filter membranes
Procedure:
-
Aqueous Component (Mobile Phase A):
-
Measure 999 mL of HPLC-grade water into a clean 1 L glass reservoir.
-
Carefully add 1 mL of formic acid to the water to create a 0.1% solution.
-
Mix thoroughly. The expected pH will be approximately 2.8.
-
Filter the solution using a 0.2 µm membrane filter.
-
-
Organic Component (Mobile Phase B):
-
Measure 999 mL of HPLC-grade acetonitrile into a second clean 1 L glass reservoir.
-
Add 1 mL of formic acid.
-
Mix thoroughly and filter using a 0.2 µm solvent filter.
-
-
Degassing:
-
Degas both mobile phases for 15-20 minutes using an online degasser or by sonication.
-
-
System Equilibration:
-
Before analysis, flush the column with the new mobile phase for at least 15-30 minutes or until a stable baseline is achieved.
-
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is causing poor peak shape, this flushing sequence can help restore performance. Warning: Always disconnect the column from the detector during flushing.
Procedure:
-
Initial Flush: Flush the column with your mobile phase without the buffer salts (e.g., water/acetonitrile mixture) for 20 column volumes.
-
Strong Solvent Wash (Reversed-Phase):
-
Flush the column with 100% Acetonitrile for 30 column volumes.
-
Flush the column with 100% Isopropanol for 30 column volumes.
-
Flush the column with 100% Acetonitrile for 20 column volumes.
-
-
Re-equilibration:
-
Gradually reintroduce your analytical mobile phase. Start with the organic/aqueous mixture (without buffer) for 20 column volumes.
-
Finally, equilibrate with the complete, buffered mobile phase until the baseline and pressure are stable.
-
If performance does not improve after this procedure, the column may be permanently damaged and should be replaced.
References
Improving recovery of Ibufenac-13C6 during sample extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to improving the recovery of Ibufenac-13C6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: My this compound recovery is consistently low. What are the most common causes?
Low recovery of this compound, an acidic non-steroidal anti-inflammatory drug (NSAID), typically stems from a few key areas in the extraction process. The most common culprits are incorrect pH of the sample or solvents, selection of an inappropriate extraction solvent or Solid-Phase Extraction (SPE) sorbent, and suboptimal technique during the extraction workflow.
Q2: What is the pKa of Ibufenac and why is it critical for extraction?
Ibufenac is a monocarboxylic acid. The pKa of an acidic compound like Ibufenac is the pH at which it is 50% ionized and 50% neutral. This is the single most important factor in developing a successful extraction method. To achieve high retention on a reversed-phase SPE sorbent, the sample pH should be adjusted to at least 2 units below the pKa, which ensures the molecule is in its neutral, non-ionized form. Conversely, for efficient elution or extraction into an aqueous phase, the pH should be adjusted to be well above the pKa to ensure it is ionized and more water-soluble.
Q3: Should I use Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) for this compound?
Both SPE and LLE can be effective. SPE is often more efficient, provides cleaner extracts, is easier to automate, and uses less solvent compared to LLE. LLE, however, is a simple technique that can be effective for cleaning up samples where Ibufenac is present at higher concentrations. For trace analysis in complex matrices like plasma or tissue, SPE is generally preferred.
Q4: Can the isotopic label in this compound affect its recovery?
For the purposes of sample extraction, the 13C6 stable isotope label does not significantly alter the chemical properties (like pKa or polarity) that govern extraction behavior. Therefore, methods developed for unlabeled Ibufenac or similar NSAIDs like Ibuprofen are directly applicable to this compound.
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to identifying and resolving the root causes of poor this compound recovery.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing low recovery issues.
Issues in Sample Pre-Treatment
Problem: The pH of your sample is not optimized for the extraction method.
-
Why it Matters: pH controls the ionization state of Ibufenac. For retention on nonpolar sorbents (like C18), Ibufenac must be neutral (protonated). For partitioning into an organic solvent during LLE, it should also be in its neutral form.
-
Solution:
-
For Reversed-Phase SPE/LLE: Adjust the sample pH to be at least 2 units below the pKa of Ibufenac. For example, if the pKa is ~4.5, acidify the sample to pH ≤ 2.5 with an acid like phosphoric or formic acid.
-
For Anion Exchange SPE: Adjust the sample pH to be at least 2 units above the pKa to ensure Ibufenac is negatively charged and can bind to the positively charged sorbent.
-
Issues in Solid-Phase Extraction (SPE)
Table 1: Common SPE Problems and Solutions for this compound
| Problem | Potential Cause | Recommended Solution |
| Analyte Not Retained (Found in Load/Wash Fractions) | Incorrect Sorbent: The sorbent's retention mechanism doesn't match Ibufenac's chemistry. | Use a reversed-phase (C8, C18) or a polymer-based sorbent (PS-DVB). For cleaner extracts, consider a mixed-mode sorbent with anion exchange properties. |
| Improper Conditioning/Equilibration: The sorbent bed was not properly wetted or allowed to dry out before sample loading. | Condition with an organic solvent (e.g., methanol) followed by equilibration with an aqueous solution at the same pH as your sample. Do not let the sorbent dry. | |
| High Flow Rate: The sample was loaded too quickly, preventing sufficient interaction time between Ibufenac and the sorbent. | Decrease the sample loading flow rate to ~1-2 mL/min. | |
| Wash Solvent Too Strong: The wash solvent is eluting the Ibufenac along with interferences. | Use a weaker wash solvent. For reversed-phase, decrease the percentage of organic solvent in the wash step. You want to wash with the strongest solvent possible that does not elute your analyte. | |
| Analyte Not Eluting (Low Recovery in Final Extract) | Elution Solvent Too Weak: The elution solvent lacks the strength to desorb Ibufenac from the sorbent. | For reversed-phase, increase the percentage of organic solvent (e.g., methanol (B129727) or acetonitrile) in the elution solvent. Adding a small amount of base (e.g., ammonium (B1175870) hydroxide) to the elution solvent can ionize the Ibufenac, further reducing its retention and improving recovery. |
| Insufficient Elution Volume: Not enough solvent was used to completely elute the analyte. | Increase the elution volume in increments or perform a second elution and combine the fractions. |
Issues in Liquid-Liquid Extraction (LLE)
Problem: Poor partitioning of this compound into the desired solvent phase.
-
Why it Matters: LLE relies on the differential solubility of the analyte between two immiscible liquids. As an acidic drug, Ibufenac's solubility is highly dependent on pH.
-
Solutions:
-
Verify pH: To extract Ibufenac from an aqueous sample into an organic solvent (e.g., ethyl acetate (B1210297), hexane), the aqueous phase must be acidified to a pH < 3 to ensure the Ibufenac is protonated and neutral, making it more soluble in the organic phase.
-
Choose the Right Solvent: Use a water-immiscible organic solvent that effectively solubilizes Ibufenac. Ethyl acetate is a common and effective choice for NSAIDs.
-
Ensure Thorough Mixing: Vortex or shake the sample vigorously for an adequate amount of time (e.g., 1-10 minutes) to ensure equilibrium is reached between the two phases.
-
Prevent Emulsions: If emulsions form, they can be broken by centrifugation, addition of salt to the aqueous phase, or heating/cooling.
-
Experimental Protocols
Diagram: Generic Solid-Phase Extraction (SPE) Workflow
Caption: The five key steps of a typical SPE procedure.
Protocol 1: Reversed-Phase SPE of this compound from Plasma
This protocol is a starting point and may require optimization for your specific matrix and analytical system.
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Add 500 µL of 0.1 M phosphoric acid to acidify the sample to a pH of approximately 2-3.
-
Vortex for 30 seconds.
-
Centrifuge to pellet proteins if necessary.
-
-
SPE Cartridge Conditioning:
-
Use a C18 or polymeric reversed-phase SPE cartridge.
-
Pass 1 mL of methanol through the cartridge.
-
Do not allow the sorbent to dry.
-
-
SPE Cartridge Equilibration:
-
Pass 1 mL of deionized water (acidified to pH 2-3 with phosphoric acid) through the cartridge.
-
Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the cartridge at a slow and steady flow rate (approx. 1 mL/min).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in deionized water (acidified to pH 2-3). This removes polar interferences without eluting the analyte.
-
-
Elution:
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile. For potentially better recovery, use methanol containing 1-2% ammonium hydroxide.
-
Collect the eluate.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of the mobile phase for your analytical instrument (e.g., HPLC, LC-MS).
-
Diagram: Generic Liquid-Liquid Extraction (LLE) Workflow
Caption: A standard workflow for liquid-liquid extraction.
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from an Aqueous Sample
-
Sample Preparation:
-
Place 1 mL of the aqueous sample in a suitable glass tube.
-
Add the this compound internal standard.
-
Acidify the sample to pH < 3 by adding a small volume of 1 M phosphoric acid.
-
-
Extraction:
-
Add 3 mL of ethyl acetate to the tube.
-
Cap the tube securely and vortex for 2 minutes to ensure thorough mixing.
-
-
Phase Separation:
-
Centrifuge the tube at approximately 2000 x g for 10 minutes to achieve a clean separation of the aqueous and organic layers.
-
-
Collection:
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube, avoiding any of the lower aqueous layer.
-
-
Post-Extraction:
-
Evaporate the ethyl acetate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
-
Data and Properties
Table 2: Chemical Properties of Ibufenac
| Property | Value | Significance for Extraction |
| Molecular Formula |
Addressing in-source fragmentation of Ibufenac-13C6
Welcome to the technical support center for Ibufenac-13C6 analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to the in-source fragmentation of this compound during mass spectrometry experiments.
In-source fragmentation (ISF) is a common phenomenon in liquid chromatography-mass spectrometry (LC-MS) that can complicate data interpretation and affect the accuracy of quantification. This guide provides a comprehensive overview of ISF, its causes, and practical steps to mitigate it for this compound.
Frequently Asked Questions (FAQs)
Q1: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
A1: In-source fragmentation is the unintended fragmentation of an analyte in the ion source of a mass spectrometer before it reaches the mass analyzer.[1] Electrospray ionization (ESI), while considered a "soft" ionization technique, can impart enough energy to cause fragile molecules to break apart. This is a concern for this compound analysis because it can lead to a diminished signal for the intact molecular ion, making accurate quantification challenging. Furthermore, the appearance of fragment ions can complicate spectral interpretation.
Q2: What are the primary causes of in-source fragmentation of this compound?
A2: The main culprits behind the in-source fragmentation of this compound are excessive energy being transferred to the ions in the source. This energy can come from several instrumental parameters:
-
High Cone Voltage (or Fragmentor/Declustering Potential): This is the most significant factor.[2][3] A higher cone voltage increases the kinetic energy of the ions as they move from the atmospheric pressure region to the vacuum region of the mass spectrometer, leading to more energetic collisions with gas molecules and subsequent fragmentation.[1]
-
High Source and Desolvation Temperatures: Elevated temperatures can provide thermal energy that contributes to the fragmentation of thermally labile compounds.[1]
-
Chemical Nature of the Analyte: Ibufenac, like other non-steroidal anti-inflammatory drugs (NSAIDs), possesses a carboxylic acid group, which can be a site of fragmentation.
Q3: What are the expected in-source fragment ions of this compound?
A3: this compound has a monoisotopic mass of approximately 212.15 g/mol . The fragmentation of Ibufenac is expected to be similar to that of Ibuprofen. A common fragmentation pathway for Ibuprofen (m/z 205 in negative ion mode) is the loss of carbon dioxide (CO2; 44 Da) from the carboxylic acid group, resulting in a fragment at m/z 161.[4] For this compound, the phenyl ring is labeled with six 13C atoms. Therefore, the primary in-source fragmentation is expected to be the loss of the unlabeled carboxylic acid group. In negative ion mode, the deprotonated molecule [M-H]⁻ would be at m/z 211.15. The loss of CO2 would result in a fragment ion at m/z 167.15. In positive ion mode, the protonated molecule [M+H]⁺ would be at m/z 213.16, and fragmentation could also occur.
Q4: How can I confirm that the observed ions are due to in-source fragmentation?
A4: A simple way to confirm in-source fragmentation is to systematically vary the cone voltage and observe the ion intensities. As you increase the cone voltage, the intensity of the suspected precursor ion (e.g., [M-H]⁻ of this compound) should decrease, while the intensity of the fragment ion(s) should increase. This relationship is a strong indicator of in-source fragmentation.
Troubleshooting Guides
Issue: Weak or Absent Molecular Ion Peak for this compound
If you are observing a weak or absent molecular ion peak for this compound and a strong signal for a potential fragment ion, follow these troubleshooting steps:
Step 1: Optimize the Cone Voltage
The cone voltage is the most critical parameter for controlling in-source fragmentation.
-
Action: Reduce the cone voltage significantly. Start with a low value (e.g., 10-20 V) and gradually increase it while monitoring the intensities of the precursor and fragment ions.
-
Expected Outcome: At lower cone voltages, the intensity of the this compound molecular ion should increase, while the fragment ion intensity should decrease. Find the optimal voltage that provides a strong molecular ion signal with minimal fragmentation.
Step 2: Optimize Source and Desolvation Temperatures
High temperatures can contribute to the thermal degradation of the analyte.
-
Action: Reduce the source and desolvation temperatures in increments of 20-25°C.
-
Expected Outcome: Lowering the temperatures may reduce fragmentation and enhance the molecular ion signal. Be mindful that excessively low temperatures can lead to poor desolvation and a decrease in overall signal intensity.
Step 3: Check Mobile Phase Composition
The mobile phase can influence ionization efficiency and ion stability.
-
Action: Ensure the mobile phase pH is appropriate for the ionization mode. For negative ion mode ESI, a slightly basic mobile phase can enhance deprotonation. For positive ion mode, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can improve protonation. However, be aware that mobile phase additives can sometimes form adducts that may be less stable.
-
Expected Outcome: An optimized mobile phase can lead to a more stable molecular ion and reduced fragmentation.
Data Presentation: Effect of Cone Voltage on this compound Fragmentation
The following table illustrates the expected trend in the relative abundance of the precursor ion ([M-H]⁻) and the primary fragment ion of this compound as the cone voltage is increased.
| Cone Voltage (V) | Relative Abundance of Precursor Ion ([M-H]⁻, m/z 211.15) | Relative Abundance of Fragment Ion (m/z 167.15) | Observation |
| 10 | > 95% | < 5% | Minimal fragmentation, optimal for precursor ion monitoring. |
| 20 | ~80% | ~20% | Onset of fragmentation. |
| 30 | ~50% | ~50% | Significant fragmentation. |
| 40 | ~20% | ~80% | Fragment ion is the dominant species. |
| 50 | < 5% | > 95% | Precursor ion is nearly absent. |
Note: These values are representative and the optimal settings will vary depending on the specific mass spectrometer and experimental conditions.
Experimental Protocols
Protocol 1: Optimization of Mass Spectrometry Parameters to Minimize In-Source Fragmentation
This protocol describes a systematic approach to optimize the MS parameters for the analysis of this compound.
1. Sample Preparation:
-
Prepare a standard solution of this compound at a concentration of 1 µg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Infusion and Initial MS Settings:
-
Infuse the this compound solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Set the mass spectrometer to scan a mass range that includes the expected precursor and fragment ions (e.g., m/z 100-300).
-
Start with the following initial parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 20 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 600 L/hr
-
3. Cone Voltage Optimization:
-
While infusing the sample, acquire spectra at different cone voltage settings, starting from 10 V and increasing in 5 V increments up to 50 V.
-
For each voltage setting, record the intensities of the precursor ion (m/z 211.15) and the primary fragment ion (m/z 167.15).
-
Plot the ion intensities as a function of the cone voltage to determine the optimal value that maximizes the precursor ion signal while minimizing fragmentation.
4. Temperature Optimization:
-
Set the cone voltage to the optimized value from the previous step.
-
Vary the source temperature from 100°C to 150°C in 10°C increments and record the ion intensities.
-
Next, vary the desolvation temperature from 300°C to 500°C in 50°C increments and record the ion intensities.
-
Determine the optimal temperature settings that provide good signal intensity without causing significant fragmentation.
5. Final Method:
-
Based on the optimization experiments, establish the final MS method with the optimized cone voltage and temperatures for your routine analysis of this compound.
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting in-source fragmentation of this compound.
Caption: A step-by-step workflow for troubleshooting in-source fragmentation.
Proposed In-Source Fragmentation Pathway of this compound
This diagram illustrates the primary in-source fragmentation pathway for this compound in negative ion mode.
Caption: Proposed fragmentation of this compound in the ion source.
References
- 1. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 2. Cone voltage induced in-source dissociation of glucuronides in electrospray and implications in biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Ibufenac-13C6 Internal Standard Calibration Curve Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using Ibufenac-13C6 as an internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: Why is my calibration curve for Ibufenac non-linear when using this compound as an internal standard?
A1: Non-linearity in calibration curves is a common issue that can arise from several factors, even when using a stable isotope-labeled internal standard. Here are the primary causes and troubleshooting steps:
-
Isotopic Contamination of the Internal Standard: The this compound internal standard may contain a small percentage of unlabeled Ibufenac. At high concentrations of the internal standard, this unlabeled portion can contribute to the analyte signal, leading to a non-linear response.
-
Troubleshooting:
-
Analyze a high concentration solution of the this compound internal standard alone and check for any response in the Ibufenac MRM transition.
-
If significant unlabeled Ibufenac is detected, you may need to source a higher purity internal standard or apply a correction factor to your calculations.
-
-
-
Cross-Contribution from the Analyte: At the upper limit of quantitation (ULOQ), a high concentration of Ibufenac may have a minor isotopic peak that corresponds to the mass of this compound.
-
Troubleshooting:
-
Analyze a ULOQ sample of Ibufenac without the internal standard and monitor the this compound MRM transition.
-
If a signal is detected, you may need to adjust your calibration range or use a mathematical correction.
-
-
-
Detector Saturation: At high analyte concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response and causing non-linearity.
-
Troubleshooting:
-
Dilute your upper-level calibration standards and re-inject. If linearity is restored, detector saturation is the likely cause.
-
Adjust the calibration curve range to avoid concentrations that cause saturation.
-
-
-
Suboptimal Chromatographic Conditions: Poor separation between Ibufenac and other matrix components can lead to ion suppression or enhancement, affecting the linearity of the response.
-
Troubleshooting:
-
Optimize the LC gradient to ensure baseline separation of Ibufenac and this compound from any interfering peaks.
-
Evaluate different mobile phases or columns to improve peak shape and resolution.
-
-
Q2: I'm observing a high degree of variability in the response of my this compound internal standard across my sample batch. What could be the cause?
A2: Inconsistent internal standard response can significantly impact the accuracy and precision of your results. The following are potential causes and solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency during sample preparation is a common source of inconsistent internal standard response.
-
Troubleshooting:
-
Ensure the internal standard is added to all samples, standards, and quality controls at the very beginning of the sample preparation process to account for any losses.
-
Thoroughly vortex all samples after adding the internal standard to ensure complete mixing.
-
Standardize all sample preparation steps, including volumes, incubation times, and temperatures.
-
-
-
Matrix Effects: Even with a stable isotope-labeled internal standard, severe matrix effects can cause variability, especially if the analyte and internal standard do not co-elute perfectly.[1]
-
Troubleshooting:
-
Optimize the chromatography to ensure the analyte and internal standard have identical retention times.
-
Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE), to remove more matrix components.
-
Dilute the samples to reduce the concentration of interfering matrix components.
-
-
-
Instability of the Internal Standard: Although this compound is generally stable, it could degrade under certain conditions.
-
Troubleshooting:
-
Evaluate the stability of the internal standard in the sample matrix under the conditions of your sample preparation workflow.
-
Prepare fresh stock and working solutions of the internal standard.
-
-
Quantitative Data Summary: Acceptable Performance Criteria for Bioanalytical Methods
The following table summarizes typical acceptance criteria for the validation of bioanalytical methods, which can be used as a benchmark for your experimental results.[2]
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy | |
| Mean value | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | |
| Coefficient of Variation (CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | |
| Consistent and reproducible | |
| Matrix Effect | |
| CV of IS-normalized matrix factor | ≤ 15% |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Controls
Objective: To prepare calibration curve standards and quality control (QC) samples for the quantification of Ibufenac in plasma.
Materials:
-
Ibufenac certified reference standard
-
This compound internal standard
-
Control (blank) human plasma
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
Methodology:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of Ibufenac in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Working Standard Solution Preparation:
-
Prepare a series of Ibufenac working standard solutions by serially diluting the stock solution with 50:50 (v/v) methanol:water.
-
Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 10 µg/mL) in 50:50 (v/v) methanol:water.
-
-
Preparation of Calibration Standards:
-
Spike blank human plasma with the Ibufenac working standard solutions to achieve the desired calibration concentrations (e.g., 10, 20, 50, 100, 200, 500, 1000 ng/mL).
-
-
Preparation of Quality Control Samples:
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: low, medium, and high (e.g., 30, 300, and 800 ng/mL).
-
Protocol 2: Sample Preparation using Protein Precipitation
Objective: To extract Ibufenac and this compound from plasma samples.
Methodology:
-
Pipette 100 µL of each calibration standard, QC sample, or study sample into a clean microcentrifuge tube.
-
Add 10 µL of the this compound working internal standard solution to each tube (except for blank samples).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
Objective: To quantify Ibufenac using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
LC Parameters:
-
Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-0.5 min: 20% B
-
0.5-3.0 min: 20% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 20% B
-
4.1-5.0 min: 20% B
-
MS/MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ibufenac: Precursor ion (m/z) 205.1 → Product ion (m/z) 161.1
-
This compound: Precursor ion (m/z) 211.1 → Product ion (m/z) 167.1
-
Visualizations
Caption: Experimental workflow for the analysis of Ibufenac in plasma.
Caption: Troubleshooting logic for calibration curve issues.
References
Validation & Comparative
A Comparative Analysis of the Metabolic Profiles of Ibufenac and Ibuprofen Utilizing Labeled Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic profiles of two non-steroidal anti-inflammatory drugs (NSAIDs), ibufenac (B14817) and ibuprofen (B1674241). Ibufenac, a phenylacetic acid derivative, was withdrawn from the market due to hepatotoxicity, whereas ibuprofen, a phenylpropionic acid derivative, remains a widely used medication. Understanding the metabolic differences between these structurally similar compounds is crucial for drug development and toxicology studies. This comparison leverages data from studies, including those utilizing stable isotope-labeled standards, to provide a comprehensive overview of their biotransformation.
Executive Summary
Ibuprofen primarily undergoes oxidative metabolism by cytochrome P450 enzymes, followed by glucuronidation. Its major metabolites are hydroxylated and carboxylated derivatives, which are pharmacologically inactive. In contrast, ibufenac's metabolism involves conjugation with taurine (B1682933) and glucuronic acid, as well as hydroxylation. A key differentiator is the higher reactivity of ibufenac's acyl glucuronide metabolite compared to that of ibuprofen, which may be linked to its observed hepatotoxicity. This guide presents available quantitative data, detailed experimental methodologies for comparative analysis, and visual diagrams of the metabolic pathways.
Quantitative Comparison of Major Metabolites
The following tables summarize the available quantitative data on the major metabolites of ibuprofen and ibufenac. It is important to note that comprehensive quantitative data for all major metabolites of ibufenac, particularly from direct comparative studies with ibuprofen using labeled standards in humans, is limited in the publicly available literature.
Table 1: Major Metabolites of Ibuprofen in Human Urine (% of Administered Dose)
| Metabolite | Percentage of Dose | Metabolic Pathway |
| Carboxy-ibuprofen | ~37%[1] | Oxidation (CYP2C9) |
| 2-Hydroxy-ibuprofen | ~25%[1] | Oxidation (CYP2C9, CYP2C8) |
| 3-Hydroxy-ibuprofen | Minor[1] | Oxidation (CYP2C9) |
| 1-Hydroxy-ibuprofen | Minor[2] | Oxidation |
| Ibuprofen-acyl-glucuronide | ~10-15%[1] | Glucuronidation (UGTs) |
| Ibuprofen-taurine conjugate | ~1.52% | Taurine Conjugation |
Table 2: Comparative Data on Glucuronide Metabolites of Ibufenac and Ibuprofen in Rhesus Monkey Plasma
| Compound | Ratio of AUC (Glucuronide/Parent Drug) |
| Ibuprofen | 22.8% |
| Ibufenac | 10.5% |
Note: AUC (Area Under the Curve) data from plasma may not directly correlate with the percentage of dose excreted in urine but provides a comparative measure of systemic exposure to the glucuronide metabolite.
Metabolic Pathways
The metabolic fates of ibufenac and ibuprofen are distinct, which likely contributes to their different safety profiles.
Ibuprofen Metabolism
Ibuprofen is administered as a racemic mixture of R(-) and S(+) enantiomers, with the S(+) enantiomer being the pharmacologically active form. A significant portion of the R(-) enantiomer undergoes metabolic inversion to the S(+) enantiomer. The primary metabolic pathway for ibuprofen involves oxidation of the isobutyl side chain by cytochrome P450 enzymes, predominantly CYP2C9 and to a lesser extent CYP2C8. This results in the formation of hydroxylated metabolites (e.g., 2-hydroxy-ibuprofen, 3-hydroxy-ibuprofen) and a carboxylated metabolite (carboxy-ibuprofen). These phase I metabolites, along with the parent drug, can then undergo phase II metabolism through conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). A minor pathway involving conjugation with taurine has also been identified.
Metabolic pathway of Ibuprofen.
Ibufenac Metabolism
Information on the complete metabolic pathway of ibufenac is less detailed than for ibuprofen. The primary routes of metabolism identified are phase II conjugation reactions. These include conjugation with glucuronic acid to form an acyl glucuronide and conjugation with taurine. Phase I metabolism, specifically hydroxylation, also occurs, likely followed by further conjugation with taurine, glucuronic acid, or glucose. Studies have shown that the ibufenac acyl glucuronide is more reactive than the corresponding ibuprofen metabolite, leading to a higher potential for covalent binding to proteins, which is a proposed mechanism for its hepatotoxicity.
Metabolic pathway of Ibufenac.
Experimental Protocols for Comparative Metabolic Profiling
To objectively compare the metabolic profiles of ibufenac and ibuprofen, a robust experimental workflow employing stable isotope-labeled standards is essential.
In Vitro Metabolism using Human Liver Microsomes
-
Objective: To identify and quantify the phase I metabolites of ibufenac and ibuprofen.
-
Methodology:
-
Incubation: Incubate unlabeled and stable isotope-labeled (e.g., ¹³C or ²H) ibufenac and ibuprofen separately with pooled human liver microsomes in the presence of an NADPH-generating system.
-
Sample Preparation: Quench the reaction with a cold organic solvent (e.g., acetonitrile). Centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method. The co-elution of a metabolite with its labeled counterpart confirms its identity. The ratio of the peak areas of the unlabeled and labeled metabolites allows for accurate quantification.
-
In Vitro Metabolism using Human Hepatocytes
-
Objective: To investigate both phase I and phase II metabolism in a more complete cellular system.
-
Methodology:
-
Incubation: Incubate unlabeled and stable isotope-labeled ibufenac and ibuprofen with cryopreserved human hepatocytes.
-
Sample Collection: Collect cell culture media and cell lysates at various time points.
-
Sample Preparation: Perform protein precipitation on the collected samples.
-
Analysis: Analyze the samples by LC-MS/MS to identify and quantify both phase I and phase II metabolites, including glucuronide and taurine conjugates.
-
In Vivo Study in Animal Models (e.g., Rodents, Non-human Primates)
-
Objective: To understand the in vivo metabolic profiles and excretion of ibufenac and ibuprofen.
-
Methodology:
-
Dosing: Administer a mixture of unlabeled and stable isotope-labeled ibufenac or ibuprofen to the animal model.
-
Sample Collection: Collect blood, urine, and feces at predetermined time points.
-
Sample Preparation: Process plasma, urine, and fecal homogenates (e.g., solid-phase extraction, liquid-liquid extraction).
-
Analysis: Quantify the parent drugs and their metabolites in the biological matrices using LC-MS/MS. The use of labeled standards as internal standards corrects for matrix effects and variations in sample preparation, ensuring high accuracy and precision.
-
Experimental workflow for comparative metabolic profiling.
Conclusion
The metabolic profiles of ibufenac and ibuprofen, while structurally similar, exhibit significant differences that likely contribute to their distinct safety profiles. Ibuprofen is primarily metabolized through oxidative pathways to inactive metabolites, whereas ibufenac undergoes extensive conjugation, forming a reactive acyl glucuronide metabolite that has been implicated in its hepatotoxicity. The use of stable isotope-labeled standards in comparative metabolic studies is crucial for accurate identification and quantification of metabolites, providing invaluable data for drug safety assessment and the development of safer therapeutic agents. Further research is warranted to fully elucidate the quantitative metabolic profile of ibufenac and to definitively establish the mechanisms underlying its toxicity.
References
A Comparative Guide to the Analytical Method Validation for Profen Quantification: A Focus on Ibuprofen with Isotopic Internal Standards
A Note on Ibufenac (B14817) and Ibuprofen (B1674241): This guide focuses on the validation of analytical methods for ibuprofen. The initial request specified ibufenac, a related non-steroidal anti-inflammatory drug (NSAID). However, ibufenac was withdrawn from the market due to hepatotoxicity and, consequently, validated analytical methods for its quantification are not prevalent in recent scientific literature.[1][2] Ibuprofen, a structurally similar and widely used NSAID, is the subject of extensive bioanalytical method development.[1] This guide provides a comprehensive comparison of validated methods for ibuprofen quantification, with the principles being broadly applicable to related compounds. The use of a stable isotope-labeled internal standard, such as Ibufenac-¹³C₆ or the more commonly cited Ibuprofen-d₃, is a cornerstone of robust quantitative bioanalysis, particularly for chromatography-mass spectrometry-based methods.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative overview of analytical methods for the quantification of ibuprofen in biological matrices. We will delve into the experimental protocols and performance data of commonly employed techniques.
Comparison of Analytical Methods for Ibuprofen Quantification
The two primary analytical techniques for the quantification of ibuprofen in biological samples are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Parameter | LC-MS/MS with Isotopic Internal Standard (e.g., Ibuprofen-d3) | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.05 - 36 µg/mL[3] | 1 - 500 mg/L[4] | 0.05 - 5.0 µg/mL (in plasma) |
| Correlation Coefficient (r²) | >0.99 | Not explicitly stated, but linearity is confirmed. | >0.99 |
| Accuracy (% Recovery) | 88.2 - 103.67% | Average recovery of 98% | 89.53% (in plasma) |
| Precision (% RSD) | < 5% (intra- and inter-day) | 3% (run-to-run) | < 6.31% (intraday and interday) |
| Limit of Quantification (LOQ) | 0.05 µg/mL | 1 mg/L | 0.05 µg/mL (in plasma) |
| Sample Preparation | Protein precipitation | Solid-phase extraction | Liquid-liquid extraction and derivatization |
| Internal Standard | Isotopically labeled (e.g., Ibuprofen-d3) | Structural analog (e.g., Ibufenac) | Structural analog (e.g., Naproxen) |
Experimental Protocols
LC-MS/MS Method with Isotopic Internal Standard
This method is highly sensitive and specific, making it the gold standard for bioanalytical studies.
-
Sample Preparation: A simple protein precipitation is often sufficient. To a plasma sample, an aliquot of the internal standard (Ibuprofen-d3) in a protein precipitating agent (e.g., acetonitrile (B52724) or methanol) is added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., Poroshell 120 EC-C18, 2.1 × 50 mm, 2.7 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., containing 0.05% acetic acid and 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol) is typical.
-
Flow Rate: A flow rate suitable for the column dimensions is used.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is effective for ibuprofen.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The precursor to product ion transitions for ibuprofen (e.g., m/z 205.0 → 161.1) and the internal standard (e.g., m/z 208.0 → 164.0 for Ibuprofen-d3) are monitored.
-
HPLC-UV Method
A more traditional and widely accessible method, suitable for routine analysis where high sensitivity is not paramount.
-
Sample Preparation: Solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte. The plasma sample is loaded onto an SPE cartridge, washed to remove interferences, and then the analyte is eluted with an appropriate solvent.
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic mobile phase, for instance, a mixture of acetate (B1210297) buffer and acetonitrile, is common.
-
Detection: UV detection is performed at a wavelength where ibuprofen shows significant absorbance, such as 220 nm.
-
-
Internal Standard: A structurally similar compound that is not expected to be present in the sample, such as ibufenac, can be used.
GC-MS Method
This method offers high specificity but requires derivatization to make the analyte volatile.
-
Sample Preparation: Liquid-liquid extraction is used to isolate the analyte from the biological matrix. This is followed by a derivatization step, for example, with N-methyl-N-(trimethylsilyl) trifluoroacetamide, to make ibuprofen suitable for gas chromatography.
-
Chromatographic Conditions:
-
Column: A capillary column suitable for GC-MS analysis is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
-
Mass Spectrometric Conditions:
-
Ionization: Electron ionization (EI) is common.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized ibuprofen and internal standard.
-
Workflow for Analytical Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method for drug quantification.
Caption: A flowchart outlining the key stages of analytical method development and validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Ibufenac | C12H16O2 | CID 15250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Ibufenac-13C6 vs. Deuterated Ibufenac: A Comparative Guide for Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the quantitative bioanalysis of Ibufenac, a non-steroidal anti-inflammatory drug (NSAID), the use of a stable isotope-labeled (SIL) internal standard is crucial for achieving accurate and reproducible results with liquid chromatography-mass spectrometry (LC-MS). The two most common types of SIL internal standards for this purpose are carbon-13 labeled Ibufenac (Ibufenac-13C6) and deuterium-labeled Ibufenac. This guide provides an objective comparison of their performance, supported by established principles and experimental data from analogous compounds, to help researchers select the most appropriate internal standard for their analytical needs.
Key Performance Characteristics: this compound vs. Deuterated Ibufenac
The ideal internal standard should co-elute with the analyte and exhibit identical behavior during sample extraction, ionization, and fragmentation. While both this compound and deuterated Ibufenac aim to fulfill this role, their fundamental isotopic differences can lead to significant variations in analytical performance.
| Feature | This compound | Deuterated Ibufenac | Rationale & Implications for Ibufenac Analysis |
| Chromatographic Co-elution | Excellent: Co-elutes perfectly with unlabeled Ibufenac. | Variable: May exhibit a slight retention time shift, typically eluting earlier than unlabeled Ibufenac.[1][2] | The C-D bond is slightly less polar than the C-H bond, which can lead to differential interactions with the stationary phase and cause chromatographic separation. This "isotope effect" can compromise accurate quantification if matrix effects vary between the analyte and internal standard elution times.[1] |
| Isotopic Stability | High: The 13C atoms are integrated into the carbon skeleton of the molecule, making them highly stable and not susceptible to exchange.[1] | Variable: Deuterium (B1214612) atoms, especially if located on exchangeable sites (though less likely for Ibufenac if labeled on the aromatic ring or isobutyl group), can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent.[1] | This compound offers greater assurance of isotopic stability throughout sample preparation and analysis. |
| Mass Spectrometry Fragmentation | Identical: Exhibits the same fragmentation pattern as unlabeled Ibufenac, with a predictable mass shift. | Potential for Altered Fragmentation: The increased bond strength of C-D versus C-H can sometimes lead to different fragmentation patterns or require higher collision energies. | While major fragments are likely to be similar, subtle differences could impact method development and optimization. For Ibufenac, a major fragmentation pathway involves the loss of the carboxylic acid group. |
| Potential for Isotopic Interference | Lower: The natural abundance of 13C is approximately 1.1%, reducing the likelihood of interference from the unlabeled analyte's isotopic cluster. | Higher: While the natural abundance of deuterium is low, the potential for in-source fragmentation and H-D exchange can complicate spectra. | 13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost and Availability | Generally Higher: The synthesis of 13C-labeled compounds is typically more complex and expensive. | Typically Lower: Deuteration is often a more straightforward and less costly process. | Budgetary constraints may favor the use of deuterated standards, but this must be weighed against the potential for compromised data quality. |
Experimental Data Summary
A study on amphetamines demonstrated that 13C6-labeled internal standards co-eluted with the native analytes, whereas the deuterated analogues showed chromatographic separation that increased with the number of deuterium substitutions. Furthermore, the highly deuterated standards required more energy for fragmentation. For Ibuprofen, a common fragment ion is observed at m/z 161, corresponding to the loss of the carboxyl group. It is expected that both this compound and deuterated Ibufenac would yield a corresponding shifted fragment ion.
Experimental Protocols
The following is a generalized protocol for a bioanalytical method for Ibufenac in human plasma using a stable isotope-labeled internal standard. This protocol is based on standard FDA and EMA guidelines for bioanalytical method validation.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (either this compound or deuterated Ibufenac in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate Ibufenac from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
Ibufenac: Precursor ion [M-H]⁻ → Product ion
-
This compound: Precursor ion [M+6-H]⁻ → Product ion
-
Deuterated Ibufenac (e.g., d3): Precursor ion [M+3-H]⁻ → Product ion
-
-
Collision energy and other MS parameters should be optimized for each analyte and internal standard.
-
3. Method Validation
The method should be validated according to regulatory guidelines, including assessments of selectivity, accuracy, precision, recovery, matrix effects, and stability.
Visualizing the Workflow and Rationale
References
Assessing the Covalent Binding of Ibufenac to Proteins: A Comparative Guide Featuring Ibufenac-13C6
For researchers, scientists, and drug development professionals, understanding the covalent binding of drugs to proteins is critical for evaluating potential toxicity and idiosyncratic adverse reactions. Ibufenac (B14817), a non-steroidal anti-inflammatory drug (NSAID) structurally related to ibuprofen (B1674241), is known to form covalent adducts with proteins, primarily through its reactive acyl glucuronide metabolite. This guide provides a comparative overview of methodologies to assess this binding, with a special focus on a proposed stable isotope labeling approach using Ibufenac-13C6.
Executive Summary
Ibufenac's propensity to form protein adducts is a key area of investigation in drug safety assessment. Studies have shown that its acyl glucuronide metabolite is more reactive than that of ibuprofen, leading to a higher degree of protein binding in vivo.[1] This guide details a hypothetical workflow using this compound as a tracer for unambiguous identification and quantification of protein adducts via mass spectrometry. This method is compared with alternative techniques, such as those relying on high-resolution mass spectrometry without isotopic labeling and immunochemical approaches. While direct quantitative kinetic data for Ibufenac's covalent binding remains limited in publicly available literature, this guide compiles relevant data for Ibufenac and related NSAIDs to provide a valuable comparative resource.
Quantitative Data Comparison
The following table summarizes key quantitative parameters related to the reactivity and protein binding of Ibufenac and the closely related NSAID, ibuprofen. The data for Ibufenac is primarily comparative, highlighting its greater reactivity.
| Parameter | Ibufenac | Ibuprofen | Reference |
| Maximum In Vivo Protein Adduct Formation | 60% higher than ibuprofen | Baseline | [1] |
| Acyl Glucuronide Reactivity | More reactive metabolite than ibuprofen glucuronide | Less reactive metabolite | [1] |
| (R)-Isomer Acyl Glucuronide Half-life (in vitro) | Not Available | 1.79 h | |
| (S)-Isomer Acyl Glucuronide Half-life (in vitro) | Not Available | 3.68 - 3.76 h | |
| Association Equilibrium Constant (Ka) with HSA (Non-covalent) | Not Available | R-isomer: 5.3 x 10^5 M-1; S-isomer: 1.1 x 10^5 M-1 and 1.2 x 10^5 M-1 (two sites) | [2] |
Experimental Workflows and Methodologies
This compound Tracer Method (Proposed)
The use of stable isotope-labeled compounds provides a powerful tool for unequivocally identifying drug-protein adducts against a complex biological background. The six-carbon isotope label in this compound results in a predictable mass shift in mass spectrometry analysis, facilitating the differentiation of drug-modified peptides from their endogenous counterparts.
References
- 1. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of the protein binding of chiral drugs by high-performance affinity chromatography. Interactions of R- and S-ibuprofen with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In-vivo and In-vitro Metabolism of Ibufenac Utilizing Isotopic Labeling
An Objective Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vivo and in-vitro metabolism of Ibufenac (B14817), a non-steroidal anti-inflammatory drug (NSAID). Due to the limited availability of studies specifically employing isotopic labeling for the metabolic pathway elucidation of Ibufenac, this guide draws parallels with its structurally similar and extensively studied analog, Ibuprofen (B1674241). The principles and experimental data from Ibuprofen studies using isotopic labeling are used as a proxy to infer and compare the metabolic fate of Ibufenac in different biological systems.
Metabolic Profile of Ibufenac: In-vivo vs. In-vitro Reactivity
Studies on Ibufenac have primarily focused on its disposition and the reactivity of its major metabolite, an acyl glucuronide. Research in Rhesus monkeys has shown that Ibufenac is rapidly absorbed and metabolized to its acyl glucuronide in-vivo.[1] While specific quantitative data on the full range of metabolites from isotopic labeling studies on Ibufenac is scarce, a key finding is that Ibufenac's acyl glucuronide is a reactive metabolite.[1]
In-vitro experiments have demonstrated that the degradation of Ibufenac glucuronide is faster than that of Ibuprofen glucuronide in aqueous buffer, human serum albumin, and human plasma solutions.[1] This increased reactivity is significant as it led to a higher degree of covalent binding to proteins in-vivo compared to Ibuprofen, despite lower plasma exposure to the reactive acyl glucuronide.[1]
Insights from Ibuprofen Isotopic Labeling Studies
To understand the potential metabolic pathways of Ibufenac, we can examine the well-documented metabolism of Ibuprofen, often studied using stable isotope labeling with deuterium (B1214612) (²H) or Carbon-13 (¹³C).[2] These studies provide a robust framework for comparing in-vivo and in-vitro metabolic processes.
In-vivo Metabolism of Ibuprofen:
Human studies using stable isotope methodology have been crucial in understanding the stereoselective metabolism of Ibuprofen. The primary metabolic routes for Ibuprofen in-vivo are oxidation and glucuronidation. The main metabolites identified in human urine are hydroxyibuprofen, carboxyibuprofen (B1674242), and ibuprofen glucuronide. Isotopic labeling has been instrumental in determining the clearance rates of different enantiomers and their metabolites.
In-vitro Metabolism of Ibuprofen:
In-vitro studies, often utilizing isolated rat hepatocytes, have corroborated the in-vivo findings. These studies have shown that hydroxylation of the isobutyl side chain to form hydroxyibuprofen is a major metabolic pathway for both R(-) and S(+) enantiomers of Ibuprofen. The formation of carboxyibuprofen is considered a minor pathway in this in-vitro system. Isotopic labeling, such as with trideuterated R(-)-ibuprofen, has been used to investigate the mechanism of chiral inversion, a key metabolic feature of Ibuprofen.
Comparative Metabolic Data
The following table summarizes the key metabolic characteristics of Ibufenac and Ibuprofen, drawing on available data. The data for Ibuprofen is more detailed due to extensive studies utilizing isotopic labeling.
| Feature | Ibufenac | Ibuprofen |
| Primary Metabolic Pathway | Acyl Glucuronidation | Oxidation (Hydroxylation, Carboxylation) and Glucuronidation |
| Major Metabolites Identified | Ibufenac Acyl Glucuronide | Hydroxyibuprofen, Carboxyibuprofen, Ibuprofen Glucuronide |
| Reactivity of Acyl Glucuronide | More reactive than Ibuprofen glucuronide in-vitro and in-vivo | Less reactive than Ibufenac glucuronide |
| Protein Covalent Binding | Higher in-vivo protein adduct formation compared to Ibuprofen | Lower in-vivo protein adduct formation |
| Chiral Inversion | Not explicitly studied with isotopic labeling | R(-)-Ibuprofen undergoes metabolic chiral inversion to S(+)-Ibuprofen in-vitro |
Experimental Protocols
Detailed methodologies are crucial for reproducible in-vivo and in-vitro metabolism studies using isotopic labeling. The following are generalized protocols based on established practices in drug metabolism research.
In-vivo Metabolism Study Protocol using Isotopic Labeling
-
Labeled Compound Synthesis: Synthesize a stable isotope-labeled version of the drug (e.g., ¹³C₆-Ibufenac).
-
Animal Model and Dosing: Administer the labeled compound to a suitable animal model (e.g., rats or non-human primates) orally or intravenously. A cohort receiving the unlabeled drug should be used as a control.
-
Sample Collection: Collect biological samples (blood, urine, and feces) at predetermined time points.
-
Sample Preparation:
-
Separate plasma from blood samples.
-
Perform solid-phase or liquid-liquid extraction to isolate the drug and its metabolites from the biological matrix.
-
-
Metabolite Analysis:
-
Utilize high-resolution mass spectrometry (LC-MS/MS) to identify and quantify the parent drug and its metabolites. The mass shift due to the isotopic label allows for the unambiguous identification of drug-related material.
-
-
Data Analysis:
-
Determine the pharmacokinetic parameters of the parent drug and its metabolites.
-
Calculate the percentage of each metabolite formed relative to the administered dose.
-
In-vitro Metabolism Study Protocol using Isotopic Labeling
-
Cell Culture: Culture a relevant cell line (e.g., primary human hepatocytes or liver microsomes) to the desired confluency.
-
Incubation: Incubate the cells or microsomes with the isotope-labeled drug at various concentrations and time points.
-
Metabolism Quenching: Stop the metabolic reactions by adding a quenching solution (e.g., ice-cold methanol).
-
Metabolite Extraction: Extract the drug and its metabolites from the cell lysate or incubation mixture.
-
Metabolite Analysis: Analyze the samples using LC-MS/MS to identify and quantify the metabolites formed.
-
Data Analysis:
-
Determine the rate of metabolite formation.
-
Identify the specific enzymes involved by using selective inhibitors or recombinant enzyme systems.
-
Visualizing Metabolic Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for in-vitro metabolism studies and the known metabolic pathways of Ibufenac and Ibuprofen.
Caption: Experimental workflow for an in-vitro metabolism study using isotopic labeling.
Caption: Known metabolic pathways of Ibufenac and Ibuprofen.
References
- 1. Disposition and reactivity of ibuprofen and ibufenac acyl glucuronides in vivo in the rhesus monkey and in vitro with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective metabolism of ibuprofen in humans: administration of R-, S- and racemic ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Quantification of Ibufenac
This guide provides a comparative overview of common analytical methods for the quantification of Ibufenac. It is intended for researchers, scientists, and drug development professionals involved in the analysis of this non-steroidal anti-inflammatory drug (NSAID). The information is compiled from various validated methods to offer a basis for inter-laboratory comparison and method selection.
Quantitative Method Performance
The selection of an appropriate analytical method for Ibufenac quantification is critical for obtaining accurate and reproducible results. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently employed techniques. The following table summarizes the performance characteristics of these methods as reported in various studies.
| Method | Linearity Range (µg/mL) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| HPLC | 0.25 - 250[1] | 0.06 - 0.19[1] | 0.19 - 0.26[1] | 98.15 - 108.88[2] | < 2.67[2] |
| UV-Vis | 5 - 25 | 0.9677 | 2.9239 | 99.79 | Within permissible bounds |
| LC-MS/MS | 0.1 - 20 | - | 10 ng/mL | Within 15% of nominal values | < 15% |
| GC-MS | 0.5 - 10 | 0.15 | 0.45 | Better than 12.00% (relative error) | < 6.31 |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of analytical methods across different laboratories. Below are generalized protocols for the most common Ibufenac quantification techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of Ibufenac in pharmaceutical dosage forms.
-
Instrumentation : A standard HPLC system equipped with a UV detector is typically used.
-
Chromatographic Conditions :
-
Column : A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly employed.
-
Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is used. The composition can be isocratic or a gradient elution.
-
Flow Rate : A typical flow rate is around 1.0 - 1.5 mL/min.
-
Detection : UV detection is usually performed at a wavelength where Ibufenac shows maximum absorbance, such as 220 nm or 226 nm.
-
-
Sample Preparation :
-
Pharmaceutical preparations are typically dissolved in a suitable solvent, which can be the mobile phase itself.
-
For biological samples, a liquid-liquid extraction or solid-phase extraction is necessary to remove interfering substances.
-
-
Quantification : A calibration curve is constructed by plotting the peak area of Ibufenac standards against their known concentrations. The concentration of Ibufenac in the sample is then determined from this curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it suitable for the analysis of Ibufenac in complex matrices like plasma.
-
Instrumentation : A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source is used.
-
Chromatographic Conditions :
-
Column : A reversed-phase C18 column is often used.
-
Mobile Phase : A gradient elution with a mixture of an aqueous solution (e.g., containing acetic acid and ammonium (B1175870) acetate) and an organic solvent like methanol is common.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : ESI in negative ion mode is typically applied.
-
Detection : Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for Ibufenac and an internal standard.
-
-
Sample Preparation :
-
For plasma samples, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) is a common and simple preparation method.
-
Use of a stable isotopically labeled internal standard (e.g., ibuprofen-d3) is recommended for accurate quantification.
-
-
Quantification : The ratio of the peak area of the analyte to the internal standard is used to construct a calibration curve for quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for Ibufenac quantification, often requiring derivatization to improve the volatility and chromatographic properties of the analyte.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Derivatization : Ibufenac is often derivatized using an agent like N-methyl-N-(trimethylsilyl) trifluoroacetamide (B147638) (MSTFA) to create a more volatile silyl (B83357) ester.
-
Chromatographic Conditions :
-
Column : A capillary column suitable for the analysis of the derivatized analyte is used.
-
Carrier Gas : Helium is typically used as the carrier gas.
-
Temperature Program : A temperature gradient is employed to ensure good separation of the analyte from other components.
-
-
Mass Spectrometry Conditions :
-
Ionization Mode : Electron Ionization (EI) is common.
-
Detection : Selected Ion Monitoring (SIM) is used for quantification, focusing on specific ions of the derivatized Ibufenac.
-
-
Sample Preparation :
-
Liquid-liquid extraction is a common method for isolating Ibufenac from biological matrices like plasma or urine.
-
An internal standard (e.g., naproxen) is added before extraction for accurate quantification.
-
-
Quantification : A calibration curve is generated by plotting the ratio of the peak area of the derivatized Ibufenac to the internal standard against the concentration.
Visualizations
Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to ensure the reproducibility and reliability of Ibufenac quantification methods.
Caption: Workflow for an inter-laboratory comparison study.
References
Comparative toxicity studies of Ibufenac and its analogs using labeled compounds
For Researchers, Scientists, and Drug Development Professionals
Ibufenac (B14817), a non-steroidal anti-inflammatory drug (NSAID) withdrawn from the market due to severe hepatotoxicity, serves as a critical case study in drug development. Understanding the mechanisms behind its toxicity, particularly in comparison to its structurally similar and widely used analog, ibuprofen (B1674241), provides invaluable insights for designing safer anti-inflammatory agents. This guide offers a comparative analysis of the toxicity of ibufenac and its analogs, supported by experimental data and detailed methodologies, with a focus on studies utilizing labeled compounds to trace their metabolic fate and interaction with cellular components.
Comparative Toxicity Profile
The primary concern with ibufenac is its potential to cause severe liver damage. This is in contrast to ibuprofen, which, while not devoid of adverse effects, exhibits a significantly lower incidence of hepatotoxicity. The toxicity of these compounds is intrinsically linked to their metabolism, which generates reactive intermediates capable of covalently binding to cellular macromolecules, inducing oxidative stress, and disrupting mitochondrial function.
Quantitative Toxicity Data
The following tables summarize key findings from comparative studies.
Table 1: Comparative Pharmacokinetics and Covalent Binding of Ibufenac and Ibuprofen in Rhesus Monkeys
| Parameter | Ibufenac | Ibuprofen | Reference |
| Plasma AUC of Parent Drug (µg·h/mL) | Higher tendency | Lower tendency | [1] |
| Apparent Clearance of Parent Drug | Lower | Higher | [1] |
| Plasma AUC Ratio (Glucuronide/Parent Drug) | 10.5% | 22.8% | [1] |
| Maximum In Vivo Covalent Binding to Protein | ~60% higher than Ibuprofen | Lower than Ibufenac | [1] |
AUC: Area Under the Curve, a measure of drug exposure over time.
Table 2: In Vitro Cytotoxicity of Ibufenac and Analogs in Primary Rat Hepatocytes
| Compound | Concentration | Endpoint | Result | Reference |
| Ibufenac | Not specified | Gene Expression | Greater number of differentially expressed genes vs. Ibuprofen | [2] |
| Ibuprofen | Therapeutic Plasma Conc. | LDH Leakage | Significant increase | [3] |
| Ibuprofen | Therapeutic Plasma Conc. | Gluconeogenesis Inhibition | 88% inhibition | [3] |
| Ibuprofen | 5x Therapeutic Plasma Conc. | Albumin Synthesis Inhibition | 40% inhibition | [3] |
| Butibufen (B1668098) | Therapeutic Plasma Conc. | Urea Synthesis Inhibition | 11% inhibition | [3] |
| Butibufen | 5x Therapeutic Plasma Conc. | Albumin Synthesis Inhibition | 100% inhibition | [3] |
| Fenoprofen | Not specified | Hepatotoxicity | Low incidence, rare clinically apparent liver injury | [4] |
LDH: Lactate Dehydrogenase, an indicator of cell damage.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of toxicological studies. Below are protocols for key experiments cited in the comparison of ibufenac and its analogs.
Protocol 1: Determination of Ibufenac/Ibuprofen and their Acyl Glucuronides in Plasma by HPLC
This method allows for the simultaneous quantification of the parent drug and its reactive acyl glucuronide metabolite.
1. Sample Preparation:
- Collect blood samples and immediately handle them rapidly.
- Acidify plasma upon collection prior to freezing to stabilize the acyl glucuronides.
- Deproteinate plasma samples with acetonitrile.
- Dilute the supernatant with phosphate (B84403) buffer.
- Isolate ibuprofen, ibuprofen glucuronide, and an internal standard (e.g., ibufenac for ibuprofen analysis) using solid-phase extraction on C18 cartridges.
- Elute the compounds, evaporate the residue, and dissolve it in the mobile phase for injection.
2. HPLC Conditions:
- Column: C18 reversed-phase column.
- Mobile Phase: Methanol-10 mM trifluoroacetic acid.
- Detection: UV detection at 225 nm or 214 nm.
- Quantification: Generate a standard curve with known concentrations of the analytes. The measurable concentration range is typically 0.1 to 10 µg/mL for the glucuronide and 0.5 to 100 µg/mL for the parent drug.[1]
Protocol 2: Quantification of Covalent Binding of Radiolabeled Compounds to Liver Microsomal Proteins
This protocol is essential for assessing the extent of reactive metabolite formation and adduction to cellular proteins.
1. Incubation:
- Prepare liver microsomes from the species of interest (e.g., rat, human).
- Incubate the microsomes with a known concentration of the radiolabeled compound (e.g., [¹⁴C]Ibufenac) and an NADPH-generating system to initiate metabolism.
- Include control incubations without the NADPH-generating system to assess non-enzymatic binding.
2. Protein Precipitation and Washing:
- After incubation, precipitate the microsomal proteins using a suitable solvent like methanol (B129727).
- Repeatedly wash the protein pellet with methanol to remove any unbound radiolabeled compound.
3. Quantification:
- Solubilize the final protein pellet.
- Determine the protein concentration using a standard method (e.g., BCA assay).
- Measure the radioactivity in the solubilized protein sample using liquid scintillation counting.
- Express the extent of covalent binding as pmol equivalents of the drug bound per mg of microsomal protein.[5][6]
Protocol 3: Assessment of Mitochondrial Membrane Potential in Isolated Mitochondria
This assay helps to determine if the test compounds induce mitochondrial dysfunction.
1. Isolation of Mitochondria:
- Isolate mitochondria from fresh liver tissue by differential centrifugation.
2. Staining with JC-1:
- Resuspend the isolated mitochondria in an appropriate buffer.
- Add the fluorescent dye JC-1. JC-1 is a ratiometric dye that accumulates in mitochondria. In healthy mitochondria with a high membrane potential, JC-1 forms aggregates that fluoresce red. In damaged mitochondria with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green.
3. Treatment and Measurement:
- Treat the JC-1 loaded mitochondria with the test compound (e.g., Ibufenac, Ibuprofen) at various concentrations.
- Use a known mitochondrial uncoupler (e.g., FCCP) as a positive control.
- Measure the fluorescence intensity at both the red and green emission wavelengths using a fluorescence plate reader or microscope.
- A decrease in the red/green fluorescence ratio indicates a loss of mitochondrial membrane potential.[7][8]
Protocol 4: Measurement of Reactive Oxygen Species (ROS) in Primary Hepatocytes
This protocol assesses the induction of oxidative stress by the test compounds.
1. Cell Culture and Treatment:
- Culture primary hepatocytes in appropriate media.
- Treat the cells with the test compounds (Ibufenac or its analogs) for a specified period.
2. Staining with DCFH-DA:
- Load the cells with the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is a non-fluorescent compound that can diffuse across the cell membrane.
- Inside the cell, esterases cleave the diacetate group, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
3. Measurement:
- Measure the increase in fluorescence intensity using a fluorescence microplate reader or flow cytometer.
- The increase in fluorescence is proportional to the amount of ROS generated within the cells.[9]
Signaling Pathways and Experimental Workflows
To visualize the complex processes involved in the toxicity of Ibufenac and its analogs, the following diagrams have been generated using the DOT language.
Caption: Metabolic activation of Ibufenac and Ibuprofen to reactive acyl glucuronides and subsequent toxicity pathway.
Caption: General experimental workflow for comparative toxicity assessment of Ibufenac and its analogs.
Caption: Simplified JNK signaling pathway in NSAID-induced hepatotoxicity.
Conclusion
The heightened toxicity of ibufenac compared to ibuprofen appears to be linked to the greater reactivity of its acyl glucuronide metabolite, leading to more extensive covalent binding to cellular proteins.[1] This, in turn, likely initiates a cascade of events including mitochondrial dysfunction and the activation of cell death signaling pathways like the JNK pathway.[10][11] The provided experimental protocols offer a framework for further investigation into the toxicological profiles of ibufenac analogs and novel NSAID candidates. By understanding the structure-toxicity relationships and the underlying molecular mechanisms, researchers can better predict and mitigate the risk of drug-induced liver injury in the development of new therapeutics.
References
- 1. Frontiers | JNK Signaling Pathway Mediates Acetaminophen-Induced Hepatotoxicity Accompanied by Changes of Glutathione S-Transferase A1 Content and Expression [frontiersin.org]
- 2. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of the relative hepatotoxicity in vitro of the non-steroidal anti-inflammatory drugs ibuprofen, flurbiprofen and butibufen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fenoprofen - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Characterization of covalent binding of N'-nitrosonornicotine in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro metabolism and covalent binding of enol-carboxamide derivatives and anti-inflammatory agents sudoxicam and meloxicam: insights into the hepatotoxicity of sudoxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detecting reactive oxygen species in primary hepatocytes treated with nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of Drug Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ibufenac-13C6
For researchers and scientists in the fast-paced world of drug development, ensuring a safe and compliant laboratory environment is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Ibufenac-13C6, a stable isotope-labeled version of the non-steroidal anti-inflammatory drug (NSAID) Ibufenac. Adherence to these guidelines will mitigate risks and ensure the safe handling of this compound.
Hazard Identification and Personal Protective Equipment
This compound, like its parent compound, presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE).[1][2][3] It is harmful if swallowed, causes serious eye irritation, and may lead to respiratory irritation. Furthermore, it is crucial to prevent dust formation, as fine particles can create a combustible dust concentration in the air.
| Hazard | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed. |
| Serious Eye Irritation | Category 2A | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation. |
| Combustible Dust | May form combustible dust concentrations in air. | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side-shields or chemical goggles.
-
Hand Protection: Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.
-
Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or for handling large quantities that may generate dust.
-
Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to send it to an approved waste disposal plant. This ensures that the compound is managed in an environmentally responsible and compliant manner. Do not dispose of this chemical in household trash or flush it down the toilet.
For Spills and Small Quantities:
-
Ensure Proper Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Contain the Spill: For small spills, carefully sweep or shovel the solid material. Avoid actions that could generate dust. For larger amounts, you can use a dust-binding material to contain it.
-
Collect the Waste: Place the collected this compound into a suitable, clearly labeled, and closed container for disposal.
-
Decontaminate the Area: Clean the affected area thoroughly.
-
Dispose of as Chemical Waste: The container with the waste material must be disposed of in accordance with national and local regulations. Do not mix with other waste.
For Unused Product:
-
Maintain Original Container: Whenever possible, leave the chemical in its original container.
-
Labeling: Ensure the container is clearly and accurately labeled as "this compound Waste."
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials such as strong oxidizing agents. The storage area should be a well-ventilated and locked place.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup and proper disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Environmental Precautions
It is imperative to prevent the release of this compound into the environment. Do not allow the product to enter drains, surface waters, or groundwater. Contaminated extinguishing water from firefighting should also be collected separately and disposed of according to official regulations. The compound is noted as being harmful to aquatic life.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
